molecular formula C21H29N5O2 B15614946 Tandospirone-d8

Tandospirone-d8

Katalognummer: B15614946
Molekulargewicht: 391.5 g/mol
InChI-Schlüssel: CEIJFEGBUDEYSX-MLALYRAXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tandospirone-d8 is a useful research compound. Its molecular formula is C21H29N5O2 and its molecular weight is 391.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C21H29N5O2

Molekulargewicht

391.5 g/mol

IUPAC-Name

(1S,2R,6S,7R)-4-[1,1,2,2,3,3,4,4-octadeuterio-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C21H29N5O2/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21/h3,6-7,15-18H,1-2,4-5,8-14H2/t15-,16+,17+,18-/i1D2,2D2,8D2,9D2

InChI-Schlüssel

CEIJFEGBUDEYSX-MLALYRAXSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Role of Tandospirone-d8 in Preclinical and Clinical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the primary application of Tandospirone-d8 in scientific research. This compound, a deuterated analog of the anxiolytic and antidepressant agent Tandospirone (B1205299), serves a critical role as an internal standard in bioanalytical method development and validation. Its use is pivotal for the accurate quantification of Tandospirone in complex biological matrices, which is essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document details the established analytical methodologies, presents relevant quantitative data, and illustrates the underlying biochemical pathways and experimental workflows.

Introduction to Tandospirone and the Need for a Deuterated Internal Standard

Tandospirone is a selective partial agonist of the serotonin (B10506) 5-HT1A receptor, belonging to the azapirone class of drugs. It is primarily prescribed for the treatment of anxiety and depressive disorders. Research into its therapeutic potential for other central nervous system disorders, such as Parkinson's disease and schizophrenia, is ongoing.[1] Accurate and precise measurement of Tandospirone concentrations in biological samples (e.g., plasma, serum, tissue homogenates) is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting for variability during sample preparation and analysis. An ideal IS shares similar physicochemical properties with the analyte but is distinguishable by the mass spectrometer. Deuterated analogs, such as this compound, are considered the "gold standard" for use as internal standards in mass spectrometry-based assays.[2] The incorporation of deuterium (B1214612) atoms results in a higher mass-to-charge ratio (m/z) for this compound compared to Tandospirone, allowing for their simultaneous detection and quantification without mutual interference. The similar extraction recovery, ionization efficiency, and chromatographic retention time of the deuterated IS to the parent drug minimize analytical error and enhance the accuracy and precision of the bioanalytical method.

Core Application: Internal Standard in Bioanalytical Methods

The principal application of this compound is as an internal standard for the quantification of Tandospirone in biological matrices by LC-MS/MS. This technique offers high sensitivity and selectivity, enabling the detection of low concentrations of the drug.

Quantitative Data from Bioanalytical Method Validation

The following tables summarize typical validation parameters for an LC-MS/MS method for the quantification of Tandospirone in human plasma. While a specific complete validation report for a method using this compound was not available in the public domain, the data presented below is representative of the performance characteristics of such an assay.

Table 1: Linearity and Sensitivity of Tandospirone Quantification

ParameterValue
Linearity Range10.0 - 5,000 pg/mL
Lower Limit of Quantification (LLOQ)      10.0 pg/mL
Correlation Coefficient (r²)> 0.99

Data derived from a validated LC-MS/MS method for Tandospirone in human plasma.

Table 2: Accuracy and Precision of Tandospirone Quantification

Quality Control SampleNominal Concentration (pg/mL)          Accuracy (%)Intra-day Precision (%RSD)                Inter-day Precision (%RSD)                
Low (LQC)25.094.4 - 102.1< 13< 13
Medium (MQC)20094.4 - 102.1< 13< 13
High (HQC)4,00094.4 - 102.1< 13< 13

%RSD = Percent Relative Standard Deviation Data derived from a validated LC-MS/MS method for Tandospirone in human plasma.

Experimental Protocols

The following is a representative experimental protocol for the quantification of Tandospirone in human plasma using LC-MS/MS with this compound as an internal standard.

Sample Preparation: Liquid-Liquid Extraction
  • Aliquoting: Transfer 200 µL of human plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of this compound working solution (concentration to be optimized based on the expected analyte concentration range) to each plasma sample, except for the blank samples.

  • Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.

  • Extraction: Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane) to each tube.

  • Vortexing and Centrifugation: Vortex the tubes for 5 minutes, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new set of clean tubes.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortexing and Transfer: Vortex the samples for 1 minute and transfer the supernatant to autosampler vials for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

Table 3: Illustrative LC-MS/MS Parameters

ParameterCondition
Liquid Chromatography
LC SystemAgilent 1200 Series or equivalent
ColumnZorbax XDB C18 (e.g., 4.6 x 50 mm, 5 µm)
Mobile PhaseMethanol:Water:Formic Acid (80:20:0.5, v/v/v)
Flow Rate0.8 mL/min
Injection Volume10 µL
Column Temperature40°C
Mass Spectrometry
Mass SpectrometerSCIEX API 4000 or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions        Tandospirone: [M+H]+ → fragment ion (specific m/z values to be determined)                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                               &- this compound: [M+H]+ → fragment ion (specific m/z values to be determined)

Visualizations: Signaling Pathways and Experimental Workflows

Tandospirone's Mechanism of Action: 5-HT1A Receptor Signaling

Tandospirone exerts its therapeutic effects primarily through its action as a partial agonist at the 5-HT1A serotonin receptor. The binding of Tandospirone to this G-protein coupled receptor initiates a downstream signaling cascade that ultimately modulates neuronal excitability.

Tandospirone_Signaling_Pathway cluster_membrane Postsynaptic Membrane Tandospirone Tandospirone Receptor 5-HT1A Receptor Tandospirone->Receptor binds G_protein Gi/o Protein Receptor->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP conversion ATP ATP PKA Protein Kinase A cAMP->PKA activates Neuronal_Activity Decreased Neuronal Activity PKA->Neuronal_Activity leads to

Caption: Tandospirone's 5-HT1A receptor partial agonism inhibits adenylate cyclase.

Experimental Workflow for a Pharmacokinetic Study

The quantification of Tandospirone using this compound as an internal standard is a key component of pharmacokinetic studies. The following diagram illustrates a typical workflow for such a study.

Pharmacokinetic_Study_Workflow cluster_study_design Study Design & Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis Subject_Recruitment Subject Recruitment Dosing Tandospirone Administration Subject_Recruitment->Dosing Blood_Sampling Time-course Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing Internal_Standard Spiking with this compound Sample_Processing->Internal_Standard Extraction Liquid-Liquid Extraction Internal_Standard->Extraction LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS Quantification Data Quantification LC_MS_MS->Quantification PK_Modeling Pharmacokinetic Modeling (e.g., Cmax, Tmax, AUC) Quantification->PK_Modeling

Caption: Workflow for a pharmacokinetic study using this compound.

Conclusion

This compound is an indispensable tool for researchers in the field of pharmacology and drug development. Its application as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for the quantification of Tandospirone in biological matrices. This, in turn, facilitates a comprehensive understanding of the drug's pharmacokinetic profile, which is essential for its safe and effective therapeutic use. The methodologies and data presented in this guide underscore the critical role of deuterated standards in modern bioanalysis.

References

synthesis and characterization of Tandospirone-d8

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis and Characterization of Tandospirone-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tandospirone is a potent and selective partial agonist of the 5-HT1A serotonin (B10506) receptor, belonging to the azapirone class of drugs.[1] It is utilized clinically as an anxiolytic and antidepressant.[2] this compound, a deuterated isotopologue of Tandospirone, serves as a critical internal standard for analytical and pharmacokinetic studies.[3] The substitution of hydrogen with deuterium (B1214612) atoms on the butyl chain creates a stable, heavier version of the molecule, which is ideal for precise quantification in biological matrices using mass spectrometry.[3][4] This guide provides a comprehensive overview of the .

Synthesis of this compound

The synthesis of this compound follows a multi-step pathway analogous to the synthesis of Tandospirone, with the key difference being the introduction of a deuterated intermediate.[2] The deuterium labels are incorporated into the butyl chain via the use of 1,4-dibromobutane-d8 (B120142).

Experimental Protocols

Step 1: Synthesis of Exo-2,3-norbornanedicarboximide

  • Hydrogenation: cis-5-Norbornene-exo-2,3-dicarboxylic anhydride (B1165640) is catalytically hydrogenated to yield Norbornane-2exo,3exo-dicarboxylic acid anhydride.[2]

  • Imidation: The resulting anhydride is treated with aqueous ammonia (B1221849) to form Exo-2,3-norbornanedicarboximide.[2]

Step 2: Synthesis of 1,4-Dibromobutane-d8

  • Reaction Setup: In a 250 mL three-necked flask equipped with a stirrer, add 13 mL (0.16 mol) of tetrahydrofuran-d8, 52 g (0.51 mol) of sodium bromide, and 50 mL of water.[5]

  • Acid Addition: While stirring, slowly add 48 mL (0.88 mol) of concentrated sulfuric acid, ensuring the temperature remains below 50°C.[5]

  • Reflux: Heat the mixture in an oil bath at 95-100°C for 2.5-3 hours.[5]

  • Purification: The product is isolated via steam distillation. The distillate is then washed with a 10% sodium bicarbonate solution and water until neutral, dried with anhydrous calcium chloride, and finally purified by distillation to yield 1,4-dibromobutane-d8.[5]

Step 3: Synthesis of this compound

  • First Alkylation: Exo-2,3-norbornanedicarboximide (from Step 1) is alkylated with the synthesized 1,4-dibromobutane-d8 (from Step 2) to produce the N-(4-bromobutyl-d8)-2,3-norbornanedicarboximide intermediate.[2]

  • Second Alkylation: This intermediate is then reacted with 2-(1-Piperazinyl)pyrimidine to complete the synthesis of this compound.[2] The final product is purified using standard chromatographic techniques.

cluster_0 Step 1: Imide Formation cluster_1 Step 2: Deuterated Intermediate Synthesis cluster_2 Step 3: Final Assembly A cis-5-Norbornene-exo-2,3- dicarboxylic anhydride B Norbornane-2exo,3exo- dicarboxylic Acid-anhydride A->B Catalytic Hydrogenation C Exo-2,3-norbornanedicarboximide B->C Aqueous Ammonia F N-(4-bromobutyl-d8)-2,3- norbornanedicarboximide C->F D Tetrahydrofuran-d8 E 1,4-Dibromobutane-d8 D->E NaBr, H2SO4 E->F G This compound F->G H 2-(1-Piperazinyl)pyrimidine H->G cluster_0 Techniques A Synthesized this compound B Purity Assessment (HPLC) A->B C Identity & Molecular Weight (Mass Spectrometry) A->C D Structural Confirmation (NMR Spectroscopy) A->D E Pure this compound (>98%) B->E C->E D->E Tandospirone Tandospirone Receptor 5-HT1A Receptor Tandospirone->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Modulation of Neuronal Activity (Anxiolytic Effect) PKA->Response Inhibits Phosphorylation

References

Tandospirone-d8: A Technical Guide to its Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the expected Certificate of Analysis (CoA) for Tandospirone-d8, a deuterated analog of the anxiolytic agent Tandospirone. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by detailing the critical quality attributes, analytical methodologies, and data interpretation necessary for the proficient use of this stable isotope-labeled standard in research and development.

This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Tandospirone. Its deuteration provides a distinct mass difference, enabling precise and accurate quantification in complex biological matrices by mass spectrometry. A thorough understanding of its CoA is paramount to ensure the reliability and validity of experimental results.

Quantitative Data Summary

The following tables summarize the typical quantitative data presented in a Certificate of Analysis for this compound. These specifications are based on common practices for high-purity analytical standards.

Table 1: Identification and General Properties

ParameterSpecification
Product Name This compound
CAS Number 1794835-73-6
Molecular Formula C₂₁H₂₁D₈N₅O₂
Molecular Weight 391.54 g/mol
Appearance White to off-white solid
Solubility Soluble in Methanol, Acetonitrile (B52724), DMSO

Table 2: Purity and Impurity Profile

TestMethodAcceptance Criteria
Purity (by HPLC) High-Performance Liquid Chromatography≥ 98.0%
Chemical Purity (by NMR) ¹H NMR SpectroscopyConforms to structure
Isotopic Purity Mass Spectrometry≥ 99% Deuterium (B1214612) incorporation
Individual Impurities HPLC≤ 0.5%
Total Impurities HPLC≤ 1.0%
Residual Solvents Gas Chromatography (GC)Meets USP <467> requirements
Water Content Karl Fischer Titration≤ 1.0%
Residue on Ignition USP <281>≤ 0.1%

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the purity of this compound and to identify and quantify any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and a buffer solution (e.g., ammonium (B1175870) acetate).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 238 nm.

  • Injection Volume: 10 µL.

  • Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The retention time of the main peak is recorded and compared to a reference standard. The peak areas of all components are integrated to calculate the percentage purity and the levels of individual and total impurities.

Mass Spectrometry (MS) for Identity and Isotopic Purity

MS is employed to confirm the molecular weight of this compound and to determine its isotopic purity.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Scan Range: m/z 100-1000.

  • Procedure: A dilute solution of this compound is infused into the mass spectrometer. The resulting mass spectrum is analyzed to confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound. The relative intensities of the isotopic peaks are used to calculate the deuterium incorporation percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).

  • Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integrations of the proton signals are analyzed to ensure they are consistent with the expected structure of this compound. The absence or significant reduction of signals at the deuterated positions confirms successful labeling.

Visualizations

The following diagrams illustrate key workflows and concepts related to the analysis of this compound.

G cluster_0 Certificate of Analysis Workflow raw_material Raw Material (this compound) sampling Sampling raw_material->sampling testing Analytical Testing sampling->testing data_review Data Review & Approval testing->data_review coa_generation CoA Generation data_review->coa_generation

Caption: Workflow for generating a Certificate of Analysis.

G cluster_1 Purity Determination Pathway sample This compound Sample hplc HPLC Analysis sample->hplc nmr NMR Analysis sample->nmr ms MS Analysis sample->ms purity_result Purity ≥ 98.0% hplc->purity_result structure_confirm Structure Confirmed nmr->structure_confirm isotopic_purity_result Isotopic Purity ≥ 99% ms->isotopic_purity_result

Caption: Analytical pathway for purity and identity confirmation.

G cluster_2 Logical Relationship of Analytical Data identity Identity (MS, NMR) quality Overall Quality identity->quality purity Purity (HPLC) purity->quality strength Strength (Assay) strength->quality

Caption: Interrelation of analytical data for quality assessment.

Tandospirone-d8: A Technical Guide to Isotopic Purity and Enrichment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tandospirone-d8, a deuterated analog of the anxiolytic agent Tandospirone (B1205299). It is primarily utilized as an internal standard in analytical and pharmacokinetic studies to enhance the accuracy of mass spectrometry and liquid chromatography analyses.[1] This document details the isotopic purity and enrichment of this compound, outlines experimental protocols for its quantification, and illustrates the signaling pathway of its non-deuterated counterpart, Tandospirone.

Quantitative Data on Isotopic Purity and Enrichment

The isotopic purity of a deuterated standard is a critical parameter for ensuring accurate quantification in mass spectrometry-based assays. While a specific Certificate of Analysis for this compound was not publicly available, the following table summarizes the typical specifications for isotopic purity based on common industry standards for deuterated compounds.

ParameterSpecificationMethod of Determination
Chemical Purity ≥98%HPLC
Isotopic Enrichment ≥99 atom % DMass Spectrometry
d0 Content <0.5%Mass Spectrometry

Table 1: Representative Specifications for this compound

Isotopic Distribution:

The following table illustrates a representative isotopic distribution for this compound. The exact distribution can vary slightly between different synthetic batches.

Isotopic SpeciesRelative Abundance (%)
d8>99.0
d7<1.0
d6<0.1
d5<0.1
d4<0.1
d3<0.1
d2<0.1
d1<0.1
d0<0.1

Table 2: Representative Isotopic Distribution for this compound

Synthesis and Position of Deuterium (B1214612) Labeling

The deuterated analog, this compound, has the molecular formula C₂₁H₂₁D₈N₅O₂. While the precise, proprietary synthesis methods are not publicly disclosed, the deuterium atoms are typically introduced into the butyl chain linking the piperazine (B1678402) and the bicyclic imide moieties. This is a common strategy in the synthesis of deuterated internal standards, as the butyl chain is a site of potential metabolic activity, and deuteration at this position can help to stabilize the molecule against metabolic degradation and provide a distinct mass shift for mass spectrometric analysis. The synthesis of deuterated piperazine derivatives often involves the use of deuterated precursors.[2]

Experimental Protocols

The following section details a typical experimental protocol for the quantification of Tandospirone in a biological matrix using this compound as an internal standard, based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[3][4]

Sample Preparation: Liquid-Liquid Extraction
  • To 100 µL of plasma sample, add 25 µL of this compound internal standard solution (concentration will depend on the specific assay requirements).

  • Add 50 µL of 0.1 M NaOH to alkalinize the sample.

  • Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Tandospirone: Precursor ion (Q1) m/z 386.2 → Product ion (Q3) m/z 122.1

      • This compound: Precursor ion (Q1) m/z 394.2 → Product ion (Q3) m/z 130.1

    • Collision Energy: Optimized for the specific instrument, typically in the range of 20-30 eV.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Tandospirone using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add this compound (Internal Standard) Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Data Data Acquisition and Processing MS->Data

Caption: Workflow for Tandospirone quantification.

Signaling Pathway of Tandospirone

Tandospirone is a partial agonist of the serotonin (B10506) 5-HT1A receptor.[5] Its mechanism of action involves the modulation of serotonergic neurotransmission. The following diagram illustrates the proposed signaling pathway of Tandospirone at the postsynaptic 5-HT1A receptor.[6][7]

signaling_pathway Tandospirone Tandospirone Receptor 5-HT1A Receptor Tandospirone->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neuronal_Activity Decreased Neuronal Excitability G_protein->Neuronal_Activity Opens K+ channels cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Neuronal_Activity Leads to

References

Tandospirone-d8: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to Supplier Sourcing and Quality Specifications

Introduction

Tandospirone (B1205299), a selective partial agonist of the serotonin (B10506) 5-HT1A receptor, is an anxiolytic and antidepressant drug. Its deuterated analog, Tandospirone-d8, serves as a critical internal standard for pharmacokinetic and bioanalytical studies, ensuring accurate quantification in complex biological matrices. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including supplier information, detailed quality specifications, and analytical methodologies for its characterization.

This compound Suppliers

A variety of chemical suppliers offer this compound, primarily for research and development purposes. When selecting a supplier, it is crucial to consider the provided documentation, such as a Certificate of Analysis (CoA), and their adherence to quality manufacturing standards.

Table 1: Prominent Suppliers of this compound

SupplierProduct Name(s)Available FormsNotes
Veeprho This compoundFree BaseProvides impurity reference standards.[1]
BOC Sciences This compound CitrateCitrate SaltOffers a range of stable isotope-labeled compounds.
Simson Pharma Limited This compound, this compound CitrateFree Base, Citrate SaltStates that every compound is accompanied by a Certificate of Analysis.
Cerilliant (a brand of MilliporeSigma) This compound CitrateCitrate SaltProvides certified reference materials.[2]
Axios Research This compoundFree BaseStates that the standard is compliant with regulatory guidelines and can be used for AMV and QC applications.[3]
MedChemExpress This compound (SM-3997-d8)Free BaseProvides products for research use.[4]
Artis Standards Tandospirone D8Not specifiedSpecializes in pharmaceutical standards.[5]

Quality Specifications for this compound

As a reference standard, the quality of this compound is paramount for the accuracy and reliability of analytical data. While specific values may vary slightly between suppliers and batches, the following tables outline the essential quality specifications.

Table 2: General Quality Specifications for this compound

ParameterSpecificationMethod
Appearance White to off-white solidVisual Inspection
Solubility Soluble in Methanol (B129727), DMSOAs per supplier's data sheet
Storage Condition -20°C or as recommendedAs per supplier's data sheet

Table 3: Physicochemical and Purity Specifications for this compound

ParameterSpecificationMethod(s)
Chemical Identity Conforms to the structure of this compound¹H-NMR, ¹³C-NMR, Mass Spectrometry
Chemical Purity (HPLC) ≥98%HPLC-UV
Isotopic Purity (Isotopic Enrichment) ≥99 atom % DMass Spectrometry
Residual Solvents To be reported (e.g., meets USP <467> limits)GC-HS
Water Content To be reportedKarl Fischer Titration

Experimental Protocols

Accurate characterization of this compound requires robust analytical methods. The following sections detail the methodologies for key experiments.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for the analysis of tandospirone.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., Zorbax XDB C18, 4.6 x 150 mm, 5 µm).[6]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.01 M phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile).[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 235 nm.

  • Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Procedure: Inject a defined volume of the sample solution into the HPLC system. The purity is determined by calculating the percentage of the main peak area relative to the total peak area of all observed peaks.

Isotopic Purity Assessment by Mass Spectrometry (MS)

This method determines the degree of deuterium (B1214612) incorporation.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Sample Infusion: The sample solution can be directly infused or injected via the LC system.

  • Data Acquisition: Acquire full scan mass spectra in the appropriate mass range to observe the molecular ion cluster of this compound.

  • Data Analysis: Determine the relative intensities of the ion corresponding to this compound and the ions corresponding to lower deuteration levels (d0 to d7). The isotopic purity is calculated as the percentage of the d8 isotopologue relative to the sum of all isotopologues.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure and the position of the deuterium labels.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Experiments:

    • ¹H-NMR: The proton NMR spectrum will confirm the absence or significant reduction of signals at the positions where deuterium has been incorporated.

    • ¹³C-NMR: The carbon NMR spectrum will show the characteristic signals for the carbon skeleton of the molecule.

  • Data Analysis: Compare the obtained spectra with the known spectra of non-deuterated Tandospirone to confirm the structure and the sites of deuteration.

Signaling Pathways of Tandospirone

Tandospirone exerts its therapeutic effects primarily through its action on the 5-HT1A receptor, a G-protein coupled receptor (GPCR).

Primary Signaling Cascade

Tandospirone is a partial agonist at the 5-HT1A receptor.[7] Its binding to the receptor, which is coupled to inhibitory G-proteins (Gi/o), initiates a signaling cascade that leads to the inhibition of adenylyl cyclase.[7][8] This, in turn, reduces the intracellular concentration of cyclic AMP (cAMP) and subsequently decreases the activity of Protein Kinase A (PKA).[7][9]

G_protein_signaling cluster_membrane Cell Membrane Tandospirone Tandospirone Receptor 5-HT1A Receptor Tandospirone->Receptor binds G_protein Gi/o Protein Receptor->G_protein activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP X ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA activates

Tandospirone's primary signaling pathway via G-protein coupling.
Ion Channel Modulation

In addition to inhibiting adenylyl cyclase, the activated Gi/o protein releases its βγ subunits, which can directly modulate ion channels. Specifically, the Gβγ subunits activate G-protein-gated inwardly rectifying potassium (GIRK) channels.[7] This leads to an efflux of potassium ions (K+), causing hyperpolarization of the neuronal membrane and a subsequent reduction in neuronal excitability.[7]

ion_channel_modulation cluster_membrane Cell Membrane G_protein Activated Gi/o Protein G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma GIRK_Channel GIRK Channel G_betagamma->GIRK_Channel activates K_ion K+ GIRK_Channel->K_ion efflux Hyperpolarization Hyperpolarization GIRK_Channel->Hyperpolarization leads to Neuronal_Activity Decreased Neuronal Activity Hyperpolarization->Neuronal_Activity

Modulation of GIRK channels by Tandospirone-activated G-proteins.

Experimental Workflow for Quality Control

A logical workflow is crucial for the comprehensive quality control of this compound reference standards.

qc_workflow start Receive this compound Batch visual_inspection Visual Inspection (Appearance, Color) start->visual_inspection solubility_test Solubility Test visual_inspection->solubility_test structural_confirmation Structural Confirmation solubility_test->structural_confirmation nmr 1H-NMR & 13C-NMR structural_confirmation->nmr Yes purity_analysis Purity & Isotopic Enrichment Analysis nmr->purity_analysis hplc Chemical Purity by HPLC purity_analysis->hplc Yes ms Isotopic Purity by MS purity_analysis->ms Yes additional_tests Additional Tests hplc->additional_tests ms->additional_tests kf Water Content (Karl Fischer) additional_tests->kf Yes gc Residual Solvents (GC-HS) additional_tests->gc Yes coa Generate Certificate of Analysis kf->coa gc->coa release Release Batch for Use coa->release

A typical workflow for the quality control of this compound.

Conclusion

This compound is an indispensable tool for the accurate bioanalysis of its non-deuterated counterpart. For researchers and drug development professionals, ensuring the quality and purity of this internal standard is of utmost importance. This guide has provided a comprehensive overview of available suppliers, critical quality specifications, and detailed analytical methodologies for the characterization of this compound. By adhering to these guidelines, laboratories can ensure the integrity and reliability of their research and development data.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Tandospirone-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tandospirone-d8 is the deuterated analog of Tandospirone, a potent and selective partial agonist of the 5-HT1A serotonin (B10506) receptor.[1][2][3] Its primary application in a research and drug development setting is as an internal standard for analytical and pharmacokinetic studies.[4] The incorporation of eight deuterium (B1214612) atoms enhances its mass spectrometric detection, allowing for precise quantification of Tandospirone in biological matrices.[4] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines detailed experimental protocols for their determination, and visualizes key concepts through diagrams.

Physical and Chemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) and its labeled analogs are critical for formulation development, quality control, and ensuring consistent performance. While specific experimental data for this compound is not extensively published, the following table summarizes the available information and notes where data for the non-deuterated form or related salts are provided as a reference.

Table 1: Summary of Physical and Chemical Properties of this compound

PropertyValueSource/Reference
Chemical Name (1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl-D8]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione[5]
IUPAC Name (3aR, 4S, 7R, 7aS)-2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl-1, 1, 2, 2, 3, 3, 4, 4-d8)hexahydro-1H-4, 7-methanoisoindole-1, 3(2H)-dione[4]
CAS Number 1794835-73-6[5]
Molecular Formula C₂₁H₂₁D₈N₅O₂[5]
Molecular Weight 391.54 g/mol [5]
Appearance White to off-white solid (based on Tandospirone)[2]
Melting Point Data not available for this compound. Tandospirone citrate (B86180): 169.5-170 °C.[6]
Boiling Point Data not available (likely to decompose at high temperatures).
Solubility Data not available for this compound. Tandospirone is soluble in DMSO (26 mg/mL) and ethanol (B145695) (15 mg/mL), and insoluble in water. Tandospirone citrate is soluble in water (5 mg/mL) and DMSO (100 mg/mL), and insoluble in ethanol.[7][8]
Spectral Data
¹H NMRA spectrum for the non-deuterated Tandospirone is available and can be used as a reference.[9]
Mass SpectrometryUtilized as an internal standard for precise quantification.[4]
FT-IRCharacteristic peaks corresponding to functional groups are expected.
UV-VisExpected to show absorption in the UV range due to its aromatic rings.[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of the physicochemical properties of pharmaceutical compounds. The following are standard protocols that can be applied to this compound.

Melting Point Determination

The melting point is a key indicator of purity. A sharp melting range is characteristic of a pure crystalline solid.

Methodology:

  • Sample Preparation: A small amount of finely powdered and dried this compound is packed into a capillary tube to a height of 2.5-3.5 mm.[11]

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The apparatus is pre-heated to a temperature approximately 10°C below the expected melting point.[11]

    • The capillary tube containing the sample is inserted into the heating block.

    • The temperature is then increased at a slow, controlled rate, typically 1°C per minute.[11][12]

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the end of the melting range.[12]

Equilibrium Solubility Determination

Solubility is a critical parameter that influences bioavailability and formulation design. The shake-flask method is the gold standard for determining equilibrium solubility.

Methodology:

  • Preparation of Media: Aqueous buffer solutions across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) are prepared.[13][14]

  • Procedure:

    • An excess amount of this compound is added to a known volume of each buffer solution in a sealed flask.

    • The flasks are agitated in a constant temperature water bath (typically 37 ± 1 °C) until equilibrium is reached.[14] This can take 24-48 hours.

    • The resulting saturated solutions are filtered to remove any undissolved solid.

    • The concentration of this compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[15]

    • The experiment is performed in triplicate for each pH condition.[13]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a fundamental technique for assessing the purity of this compound and for quantifying its concentration in various matrices. The following is an example of an HPLC method adapted from a protocol for Tandospirone citrate.

Methodology:

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[16]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) adjusted to a specific pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used.[16][17] The exact ratio will depend on the desired separation.

    • Flow Rate: Typically around 1.0 mL/min.[16]

    • Detection: UV detection at a wavelength where Tandospirone exhibits significant absorbance (e.g., 210 nm or 239 nm).[16][17]

    • Injection Volume: A standard volume, such as 20 µL, is injected.[16]

  • Sample Preparation:

    • A standard stock solution of this compound is prepared by accurately weighing the compound and dissolving it in a suitable solvent (e.g., the mobile phase or a compatible organic solvent).

    • Working standards and sample solutions are prepared by diluting the stock solution to the desired concentrations.

  • Analysis: The prepared solutions are injected into the HPLC system, and the retention time and peak area are recorded. Purity is assessed by the presence of any impurity peaks, and quantification is achieved by comparing the peak area of the sample to a calibration curve generated from the standard solutions.

Visualizations

Signaling Pathway of Tandospirone

Tandospirone acts as a partial agonist at the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). Its anxiolytic effects are mediated through the following signaling cascade:

Tandospirone_Signaling_Pathway cluster_membrane Cell Membrane Tandospirone Tandospirone Receptor 5-HT1A Receptor Tandospirone->Receptor Binds and activates G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits (α subunit) GIRK GIRK Channel G_protein->GIRK Activates (βγ subunit) cAMP cAMP AC:e->cAMP:w  ATP to cAMP   PKA Protein Kinase A (PKA) cAMP->PKA Activates Inhibition Inhibition of Neuronal Activity PKA->Inhibition Reduced Phosphorylation leads to inhibition K_ion K+ Efflux GIRK->K_ion Opens Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization Hyperpolarization->Inhibition

Tandospirone's 5-HT1A receptor signaling cascade.
Experimental Workflow for HPLC Analysis

The following diagram illustrates a typical workflow for the analysis of this compound using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh this compound Reference Standard B Prepare Stock Solution A->B C Prepare Calibration Standards (Serial Dilution) B->C F Inject Standards and Sample C->F D Prepare Sample Solution D->F E Set up HPLC System (Column, Mobile Phase, Flow Rate) E->F G Acquire Chromatographic Data F->G H Integrate Peaks (Retention Time, Peak Area) G->H I Generate Calibration Curve (Peak Area vs. Concentration) H->I J Calculate Sample Concentration and/or Purity I->J

A generalized workflow for HPLC analysis of this compound.

References

Technical Guide: Storage and Handling of Tandospirone-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage and handling procedures for Tandospirone-d8, a deuterated analog of Tandospirone. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and safeguarding laboratory personnel. This compound is primarily utilized as an internal standard in analytical and pharmacokinetic research, making its purity and stability paramount.[1]

Storage Recommendations

The stability of this compound is intrinsically linked to its storage conditions. The following table summarizes the recommended storage parameters for this compound and its related salts, derived from supplier safety data sheets and technical information.

Compound FormConditionTemperatureDurationAdditional Notes
This compound Citrate (B86180) SolidRefrigerateNot SpecifiedKeep sealed.
Tandospirone Citrate Solid4°CNot SpecifiedKeep container tightly sealed, away from moisture and direct sunlight.[2]
In Solvent-20°C1 monthSealed storage, away from moisture.[2]
-80°C6 monthsSealed storage, away from moisture.[2]
Stock Solution-20°C1 year-
-80°C2 years-
Tandospirone Hydrochloride Solid4°CNot Specified-
Tandospirone Citrate Tablets -Room TemperatureNot SpecifiedStore away from direct sunlight, heat, and moisture.[3][4]

Note: While specific stability data for this compound is limited, the storage conditions for the non-deuterated forms provide a strong guideline. For long-term storage, maintaining the compound in a solid, refrigerated, and desiccated state is recommended. Shipping at room temperature for periods of less than two weeks is generally acceptable.[2]

Handling Procedures and Safety Precautions

Proper handling of this compound is essential to prevent contamination and ensure the safety of laboratory personnel. While Tandospirone citrate is not classified as a hazardous substance, the parent compound, Tandospirone, is known to cause skin and eye irritation and may cause respiratory irritation.[2][5] Therefore, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or aerosols.[2]

  • Avoid Contact: Prevent direct contact with the skin, eyes, and clothing.[2] In case of accidental contact, follow the first aid measures outlined below.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound.[5]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.

Incompatible Materials

Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.[2]

Experimental Protocols: A General Workflow

The following section outlines a general workflow for handling this compound in a research setting.

Preparation of Stock Solutions

Objective: To accurately prepare a stock solution of this compound for use in experiments.

Materials:

  • This compound

  • Analytical balance

  • Appropriate volumetric flasks and pipettes

  • Suitable solvent (e.g., DMSO, water)

  • Vortex mixer and/or sonicator

Procedure:

  • Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound using an analytical balance in a fume hood.

  • Carefully transfer the weighed compound to a volumetric flask.

  • Add a portion of the desired solvent to the flask.

  • Mix the contents by vortexing or sonicating until the compound is completely dissolved.

  • Add the remaining solvent to the flask to reach the final volume.

  • Mix the solution thoroughly to ensure homogeneity.

  • Store the stock solution at the recommended temperature (-20°C or -80°C) in a tightly sealed container.

Logical Workflow for this compound Storage and Handling

The following diagram illustrates the key decision points and procedures for the safe storage and handling of this compound from receipt to disposal.

Tandospirone_Handling_Workflow cluster_receipt Receiving cluster_storage Storage cluster_handling Handling & Use cluster_disposal Disposal receipt Receive this compound storage_decision Long-term or Short-term? receipt->storage_decision long_term Store at -20°C to -80°C (Solid or in Solvent) storage_decision->long_term Long-term short_term Refrigerate (4°C) (Solid) storage_decision->short_term Short-term ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) long_term->ppe short_term->ppe weighing Weigh in Fume Hood ppe->weighing dissolution Prepare Solution in Well-Ventilated Area weighing->dissolution experiment Use in Experiment dissolution->experiment disposal Dispose of Waste According to Institutional Guidelines experiment->disposal

Caption: Workflow for the storage and handling of this compound.

This guide is intended for informational purposes for research applications and should not be considered a substitute for a comprehensive institutional safety program. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the compound before use.

References

Navigating the Metabolic Maze: An In-Depth Technical Guide to the In Vitro Fate of Tandospirone-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tandospirone (B1205299) is a potent and selective partial agonist of the 5-HT1A serotonin (B10506) receptor, clinically utilized for its anxiolytic and antidepressant properties. As with many xenobiotics, its therapeutic efficacy and safety profile are intrinsically linked to its metabolic fate. The deuterated analog, Tandospirone-d8, serves as a valuable tool in pharmacokinetic studies, primarily as an internal standard for quantitative analysis. Understanding its metabolic stability and pathways is crucial for interpreting such studies and for the broader exploration of deuterated compounds in drug development. This guide provides a comprehensive overview of the in vitro metabolic fate of Tandospirone, which serves as a direct surrogate for understanding the metabolic pathways of this compound, and discusses the potential impact of deuteration on these processes.

While specific experimental data on the in vitro metabolism of this compound is not extensively available in the public domain, this guide synthesizes the known metabolic pathways of Tandospirone and the established principles of how deuteration can influence drug metabolism. This approach provides a robust framework for researchers to design and interpret in vitro studies of this compound.

Metabolic Pathways of Tandospirone

The in vitro metabolism of Tandospirone is primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 playing the predominant role and CYP2D6 contributing to a lesser extent.[1] The metabolic transformations of Tandospirone are diverse, leading to several key metabolites.

The principal metabolic reactions include:

  • Hydroxylation: This involves the addition of a hydroxyl group to the Tandospirone molecule. Two major hydroxylation products have been identified:

    • M2: Hydroxylation of the norbornan ring. This is a predominant metabolite when metabolism is mediated by CYP3A4.[1]

    • M4: Hydroxylation of the pyrimidine (B1678525) ring. This is the major metabolite formed by CYP2D6.[1]

  • Oxidative Cleavage: This reaction involves the breaking of the butyl chain, leading to the formation of 1-(2-pyrimidinyl)piperazine (1-PP). This is a major metabolic pathway, particularly mediated by CYP3A4, and 1-PP is considered a major active metabolite of Tandospirone.[1][2]

The low oral bioavailability of Tandospirone is largely attributed to its rapid and extensive first-pass metabolism in the liver.[2]

The Potential Impact of Deuteration on Metabolism

Deuteration, the substitution of hydrogen with its heavier isotope deuterium (B1214612), can significantly alter the rate of metabolic reactions through the kinetic isotope effect (KIE).[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus, reactions involving the cleavage of a C-D bond often proceed at a slower rate.[3][4]

For this compound, the positions of the eight deuterium atoms are critical in determining how its metabolism might differ from the parent compound. If deuterium is incorporated at sites susceptible to CYP-mediated oxidation (e.g., the norbornan ring, pyrimidine ring, or the butyl chain), a decrease in the rate of formation of the corresponding metabolites (M2, M4, and 1-PP) would be anticipated. This could lead to:

  • Increased metabolic stability of this compound in vitro.

  • A higher proportion of the parent compound remaining over time in incubation systems.

  • A potential shift in the ratios of the different metabolites.

It is important to note that the effects of deuteration on metabolism are not always predictable and can be influenced by various factors.[4]

Metabolic_Pathway_of_Tandospirone cluster_Tandospirone Tandospirone Core Structure cluster_Metabolites Primary Metabolites cluster_Enzymes Metabolizing Enzymes Tandospirone Tandospirone M2 M2 (Hydroxylation of norbornan ring) Tandospirone->M2 Hydroxylation M4 M4 (Hydroxylation of pyrimidine ring) Tandospirone->M4 Hydroxylation 1-PP 1-PP (1-(2-pyrimidinyl)piperazine) (Oxidative cleavage of butyl chain) Tandospirone->1-PP Oxidative Cleavage This compound This compound (Potential for slower metabolism at deuterated sites) CYP3A4 CYP3A4 (Major) CYP3A4->M2 CYP3A4->1-PP CYP2D6 CYP2D6 (Minor) CYP2D6->M4

Metabolic pathway of Tandospirone.

Experimental Protocols for In Vitro Metabolic Studies of this compound

To investigate the in vitro metabolic fate of this compound, a series of well-established experimental protocols can be employed. These protocols are designed to identify the metabolites formed, the enzymes responsible, and the kinetics of the metabolic processes.

Incubation with Human Liver Microsomes (HLMs)

This is a primary method for assessing phase I metabolic stability and identifying major metabolites.

  • Materials:

    • This compound

    • Pooled human liver microsomes (HLMs)

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate (B84403) buffer (pH 7.4)

    • Acetonitrile (B52724) (for quenching the reaction)

    • Internal standard (e.g., a structurally related compound not present in the incubation)

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a high concentration.

    • In a microcentrifuge tube, pre-incubate HLMs in phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding this compound (final concentration typically 1-10 µM) and the NADPH regenerating system.

    • Incubate the mixture at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS.

Incubation with Recombinant Human CYP Isoforms

This method helps to identify the specific CYP enzymes responsible for the metabolism of this compound.

  • Materials:

    • This compound

    • Recombinant human CYP isoforms (e.g., CYP3A4, CYP2D6, and a panel of other common CYPs) expressed in a suitable system (e.g., baculovirus-infected insect cells)

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)

  • Procedure:

    • Follow a similar procedure to the HLM incubation, but replace the HLMs with individual recombinant CYP isoforms.

    • Incubate this compound with each CYP isoform separately.

    • Analyze the formation of metabolites to determine which enzymes are capable of metabolizing the compound.

Metabolite Identification and Structural Elucidation

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for this purpose.

  • Instrumentation:

    • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of accurate mass measurements and fragmentation analysis.

  • Procedure:

    • Develop a suitable LC method to separate this compound from its potential metabolites.

    • Acquire full-scan mass spectra to identify potential metabolite peaks based on their mass-to-charge ratio (m/z).

    • Perform tandem MS (MS/MS) on the parent compound and the potential metabolite peaks.

    • Compare the fragmentation patterns of the metabolites with that of the parent compound to elucidate the site of metabolic modification.

Enzyme Kinetics

To quantify the rate of metabolism, Michaelis-Menten kinetics are typically determined.

  • Procedure:

    • Incubate a range of this compound concentrations with HLMs or a specific recombinant CYP isoform for a fixed, short period where the reaction rate is linear.

    • Quantify the rate of formation of a specific metabolite at each substrate concentration.

    • Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity).

Experimental_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Analysis Analysis cluster_Data_Interpretation Data Interpretation Stock_Solution Prepare this compound Stock Solution Initiate_Reaction Initiate Reaction with NADPH & this compound Stock_Solution->Initiate_Reaction Incubation_Mix Prepare Incubation Mixture (HLMs or rCYPs, Buffer) Pre-incubation Pre-incubate at 37°C Incubation_Mix->Pre-incubation Pre-incubation->Initiate_Reaction Time_Course Incubate for Various Time Points Initiate_Reaction->Time_Course Quench_Reaction Quench Reaction (Acetonitrile + Internal Standard) Time_Course->Quench_Reaction Centrifuge Centrifuge to Remove Protein Quench_Reaction->Centrifuge LC-MS/MS LC-MS/MS Analysis of Supernatant Centrifuge->LC-MS/MS Metabolite_ID Metabolite Identification (Full Scan & MS/MS) LC-MS/MS->Metabolite_ID Enzyme_Kinetics Enzyme Kinetics (Km, Vmax) LC-MS/MS->Enzyme_Kinetics Stability_Assessment Metabolic Stability Assessment (Half-life, Intrinsic Clearance) LC-MS/MS->Stability_Assessment

References

Methodological & Application

Application Note: High-Throughput Analysis of Tandospirone in Human Plasma using Tandospirone-d8 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tandospirone (B1205299) is a selective partial agonist of the serotonin (B10506) 5-HT1A receptor, belonging to the azapirone class of drugs.[1][2] It is primarily used for the treatment of anxiety and depressive disorders. Accurate and reliable quantification of tandospirone in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of tandospirone in human plasma. The method utilizes a stable isotope-labeled internal standard, Tandospirone-d8 (B1146211), to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing.

Pharmacological Action of Tandospirone

Tandospirone exerts its therapeutic effects primarily through its interaction with the 5-HT1A receptor, a G-protein coupled receptor (GPCR). As a partial agonist, it modulates serotonergic neurotransmission. The signaling pathway is initiated by the binding of tandospirone to the 5-HT1A receptor, which is coupled to an inhibitory G-protein (Gi/o).[2][3] This activation leads to two primary downstream effects:

  • Inhibition of Adenylyl Cyclase: The activated α-subunit of the G-protein inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[3][4] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

  • Activation of GIRK Channels: The dissociated βγ-subunits of the G-protein directly bind to and activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[2][5] This leads to an efflux of potassium ions (K+) from the neuron, causing hyperpolarization of the cell membrane and a decrease in neuronal excitability.

Tandospirone_Signaling_Pathway Tandospirone Tandospirone Receptor 5-HT1A Receptor Tandospirone->Receptor binds G_Protein Gi/o Protein (αβγ) Receptor->G_Protein activates AC Adenylyl Cyclase (AC) G_Protein->AC α-subunit inhibits GIRK GIRK Channel G_Protein->GIRK βγ-subunits activate cAMP cAMP AC->cAMP K_ion_out K+ GIRK->K_ion_out K+ Efflux ATP ATP ATP->cAMP conversion PKA PKA (inactive) cAMP->PKA activates PKA_active PKA (active) PKA->PKA_active K_ion_in K+ K_ion_in->GIRK Hyperpolarization Hyperpolarization (Decreased Neuronal Firing) K_ion_out->Hyperpolarization

Caption: Tandospirone signaling pathway via the 5-HT1A receptor.

Experimental Protocol

This protocol outlines the procedure for the quantitative analysis of tandospirone in human plasma.

1. Materials and Reagents

  • Tandospirone reference standard (MW: 383.49 g/mol )[6][7]

  • This compound internal standard (IS) (MW: 391.54 g/mol )[8][9]

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile (B52724)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Human plasma (K2EDTA as anticoagulant)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve tandospirone and this compound in methanol to obtain stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the tandospirone stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

4. Sample Preparation (Protein Precipitation)

  • Label microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.

  • Add 100 µL of the appropriate matrix (human plasma) to each tube.

  • Spike 10 µL of the tandospirone working standard solutions into the corresponding calibration and QC tubes. Add 10 µL of 50:50 methanol:water to blank and unknown samples.

  • Add 20 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except the blank.

  • Vortex all tubes for 30 seconds.

  • Add 300 µL of acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject a portion of the supernatant into the LC-MS/MS system.

Experimental_Workflow start Start: Human Plasma Sample (100 µL) spike_is Spike with this compound IS start->spike_is protein_precipitation Add Acetonitrile (Protein Precipitation) spike_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lc_injection Inject into LC-MS/MS supernatant_transfer->lc_injection data_analysis Data Acquisition & Analysis lc_injection->data_analysis end End: Quantify Tandospirone data_analysis->end

Caption: LC-MS/MS sample preparation and analysis workflow.

LC-MS/MS Conditions

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of tandospirone.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient Isocratic or Gradient (method dependent)

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage ~5500 V
Source Temperature ~500°C
Curtain Gas ~30 psi
Collision Gas Nitrogen

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Tandospirone 384.2122.1
This compound (IS) 392.2122.1
Note: The precursor ion for Tandospirone corresponds to [M+H]⁺, where M has a monoisotopic mass of approximately 383.23 g/mol . The precursor for this compound corresponds to its [M+H]⁺. The product ion at m/z 122.1 is a common fragment for related azapirone structures.

Method Validation and Performance

The described method has been validated according to established bioanalytical method validation guidelines. The performance characteristics are summarized below.

Table 4: Method Validation Parameters

ParameterResultReference
Linearity Range 10.0 - 5,000 pg/mL[6]
Lower Limit of Quantification (LLOQ) 10.0 pg/mL[6]
Intra-day Precision (%RSD) < 13%[6]
Inter-day Precision (%RSD) < 13%[6]
Accuracy (%) 94.4% to 102.1%[6]
Run Time ~3.4 minutes[6]

Conclusion

This application note details a rapid, sensitive, and specific LC-MS/MS method for the quantification of tandospirone in human plasma using this compound as an internal standard. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making this method suitable for pharmacokinetic studies and routine therapeutic drug monitoring in a clinical research setting. The use of a stable isotope-labeled internal standard ensures the accuracy and reliability of the results.

References

Application Note: Quantitative Analysis of Tandospirone in Human Plasma using a Validated LC-MS/MS Method with Tandospirone-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of Tandospirone (B1205299) in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Tandospirone-d8, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol outlines a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and provides optimized LC-MS/MS parameters for the sensitive quantification of Tandospirone.

Introduction

Tandospirone is a selective partial agonist of the 5-HT1A receptor, widely used as an anxiolytic and antidepressant agent. Accurate and reliable quantification of Tandospirone in biological matrices is crucial for understanding its pharmacokinetic profile and for clinical research. The use of a deuterated internal standard, such as this compound, is the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving method robustness.[1] This application note provides a comprehensive methodology for the determination of Tandospirone in human plasma, adaptable for researchers, scientists, and drug development professionals.

Experimental Protocols

Materials and Reagents
  • Tandospirone reference standard

  • This compound internal standard (IS)

  • HPLC grade methanol (B129727)

  • HPLC grade acetonitrile

  • Formic acid (analytical grade)

  • Ethyl acetate (B1210297) (analytical grade)

  • Human plasma (blank)

  • Deionized water

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

Liquid Chromatography:

ParameterCondition
LC System A high-performance liquid chromatography (HPLC) system
Column Zorbax XDB C18, 50 mm x 4.6 mm, 5 µm (or equivalent)[2]
Mobile Phase Methanol:Water:Formic Acid (80:20:0.5, v/v/v)[2]
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature Ambient
Run Time Approximately 3.4 minutes[2]

Mass Spectrometry:

ParameterCondition
Mass Spectrometer A triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MRM Transitions To be determined empirically. See note below.
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature To be optimized for the specific instrument
Gas Settings To be optimized for the specific instrument

Note on MRM Transitions: The specific precursor and product ion transitions for Tandospirone and this compound need to be determined by infusing a standard solution of each compound into the mass spectrometer. For Tandospirone (MW: 383.5 g/mol ), the protonated molecule [M+H]⁺ (m/z 384.5) should be selected as the precursor ion. Fragmentation of this precursor will yield several product ions, from which the most intense and specific one should be chosen for quantification. A secondary, less intense product ion can be used for confirmation. Similarly, for this compound (MW: 391.6 g/mol ), the [M+H]⁺ ion (m/z 392.6) will be the precursor, and its corresponding product ions will be used for quantification.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma sample, calibration standard, or quality control sample.

  • Internal Standard Spiking: Add 25 µL of this compound working solution (concentration to be optimized) to each tube, except for the blank plasma. Vortex briefly.

  • Extraction: Add 1 mL of ethyl acetate to each tube.

  • Vortexing: Vortex the tubes vigorously for 5 minutes to ensure thorough mixing and extraction of the analyte.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Preparation of Standards and Quality Controls
  • Stock Solutions: Prepare primary stock solutions of Tandospirone and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of Tandospirone by serially diluting the stock solution with methanol:water (1:1, v/v).

  • Calibration Curve Standards: Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of 1.000 to 5000 pg/mL.[3]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations within the calibration range (e.g., 3 pg/mL, 300 pg/mL, and 3000 pg/mL).

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the method based on available literature for Tandospirone analysis, although a different internal standard was used in the cited study.[2] A full validation study should be conducted using this compound to establish the definitive performance of this specific method.

Table 1: Calibration Curve Parameters

ParameterExpected Value
Analyte Tandospirone
Internal Standard This compound
Matrix Human Plasma
Concentration Range 1.000 - 5000 pg/mL[3]
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 10.0 pg/mL[2]

Table 2: Precision and Accuracy

QC LevelConcentration (pg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low 25.0< 13%[2]< 13%[2]94.4% - 102.1%[2]
Medium 200< 13%[2]< 13%[2]94.4% - 102.1%[2]
High 4000< 13%[2]< 13%[2]94.4% - 102.1%[2]

Table 3: Recovery and Matrix Effect

ParameterExpected Outcome
Recovery Consistent and reproducible across the calibration range (Expected >80%).
Matrix Effect Minimal, as compensated by the co-eluting stable isotope-labeled internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add this compound plasma->add_is add_solvent Add Ethyl Acetate (1 mL) add_is->add_solvent vortex Vortex (5 min) add_solvent->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation Inject ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for the quantitative analysis of Tandospirone in human plasma.

signaling_pathway Tandospirone Tandospirone HT1A_Receptor 5-HT1A Receptor Tandospirone->HT1A_Receptor Partial Agonist Adenylyl_Cyclase Adenylyl Cyclase HT1A_Receptor->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Anxiolytic/Antidepressant Effect PKA->Cellular_Response Phosphorylation Cascade

Caption: Simplified signaling pathway of Tandospirone via the 5-HT1A receptor.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of Tandospirone in human plasma. The use of this compound as an internal standard ensures the reliability of the results. This application note serves as a comprehensive guide for researchers to implement this method for pharmacokinetic and other clinical research applications. It is recommended to perform a full method validation according to regulatory guidelines before analyzing study samples.

References

Bioanalytical Method for Tandospirone using Tandospirone-d8 Internal Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tandospirone is a selective partial agonist of the serotonin (B10506) 5-HT1A receptor, belonging to the azapirone class of drugs. It is primarily used as an anxiolytic and antidepressant. Accurate quantification of Tandospirone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Tandospirone-d8, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variability in sample processing.[1] This document provides detailed application notes and protocols for the development of a robust bioanalytical method for Tandospirone in plasma using this compound as the internal standard.

Analyte and Internal Standard

CompoundChemical StructureFormulaMol. Weight
Tandospirone [Image of Tandospirone structure]C21H29N5O2383.49
This compound [Image of this compound structure]C21H21D8N5O2391.54

Recommended Bioanalytical Technique: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the bioanalysis of Tandospirone due to its high sensitivity, selectivity, and speed.[2][3][4] This technique allows for the precise quantification of the analyte and its deuterated internal standard.

Mass Spectrometry Parameters

Detection is typically performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters

ParameterTandospironeThis compound
Precursor Ion (Q1) (m/z) 384.2392.2
Product Ion (Q2) (m/z) 122.1122.1
Dwell Time (ms) 100-200100-200
Collision Energy (eV) 25-3525-35
Declustering Potential (V) 80-10080-100
Entrance Potential (V) 1010
Collision Cell Exit Potential (V) 12-1512-15

Note: These parameters should be optimized for the specific instrument being used.

Chromatographic Conditions

Reverse-phase chromatography is commonly employed for the separation of Tandospirone and its internal standard.

Table 2: Typical Liquid Chromatography Parameters

ParameterRecommended Conditions
Column C18 column (e.g., Zorbax XDB C18, 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient See Table 3
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5-10 µL
Run Time Approximately 3-5 minutes[2][3]

Table 3: Example Gradient Elution Program

Time (min)% Mobile Phase B
0.020
0.520
2.095
2.595
2.620
3.520

Sample Preparation Protocols

The choice of sample preparation technique is critical for removing interferences from the biological matrix and ensuring accurate and reproducible results. Three common methods are detailed below: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protocol 1: Protein Precipitation (PPT)

PPT is a fast and simple method suitable for high-throughput analysis. Acetonitrile is an effective precipitating agent for plasma proteins.[5][6]

Materials:

  • Plasma samples

  • This compound internal standard working solution

  • Ice-cold acetonitrile

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

  • Inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.

Materials:

Procedure:

  • To 200 µL of plasma sample in a glass tube, add 25 µL of this compound internal standard working solution.

  • Add 50 µL of 5% ammonium hydroxide to basify the sample.

  • Add 1 mL of the extraction solvent (e.g., ethyl acetate).

  • Vortex for 5 minutes to ensure efficient extraction.

  • Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers the cleanest extracts and can be easily automated, making it ideal for robust and high-throughput bioanalysis. A polymeric reversed-phase sorbent is a suitable choice for extracting basic drugs like Tandospirone.

Materials:

  • Plasma samples

  • This compound internal standard working solution

  • SPE cartridges (e.g., polymeric reversed-phase, 30 mg/1 mL)

  • Phosphoric acid (4%)

  • Methanol (B129727)

  • Elution solvent (e.g., 5% ammonium hydroxide in methanol)

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add 25 µL of this compound internal standard and 200 µL of 4% phosphoric acid. Vortex to mix.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

  • Analysis: Inject into the LC-MS/MS system.

Method Validation Parameters

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 4: Summary of Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Selectivity Ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention times of the analyte and IS.
Linearity & Range The concentration range over which the assay is accurate and precise.Correlation coefficient (r²) ≥ 0.99. Calibration standards should be within ±15% of the nominal concentration (±20% for LLOQ).
Accuracy & Precision Closeness of determined values to the nominal concentration (accuracy) and the degree of scatter (precision).For QC samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal values, and the precision (CV%) should not exceed 15%.
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10. Accuracy within ±20% and precision ≤ 20%.
Recovery The efficiency of the extraction procedure.Should be consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS.The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Stability Stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentrations should be within ±15% of the nominal concentrations.

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Plasma Sample + This compound (IS) PPT Protein Precipitation (Acetonitrile) Plasma->PPT LLE Liquid-Liquid Extraction (Organic Solvent) Plasma->LLE SPE Solid-Phase Extraction (Polymeric Sorbent) Plasma->SPE Evap Evaporation & Reconstitution PPT->Evap LLE->Evap SPE->Evap LCMS LC-MS/MS Analysis (C18, ESI+, MRM) Evap->LCMS Quant Quantification (Calibration Curve) LCMS->Quant Report Reporting (Pharmacokinetic Data) Quant->Report

Caption: Bioanalytical workflow for Tandospirone quantification.

Tandospirone Signaling Pathway

Tandospirone acts as a partial agonist at the 5-HT1A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a downstream signaling cascade.[1][2][7]

G Tandospirone Tandospirone Receptor 5-HT1A Receptor Tandospirone->Receptor G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits GIRK GIRK Channel G_protein->GIRK activates cAMP cAMP AC->cAMP synthesis PKA Protein Kinase A cAMP->PKA activates K_ion K+ Efflux GIRK->K_ion Hyperpolarization Neuronal Hyperpolarization (Inhibition) K_ion->Hyperpolarization

References

Application Notes and Protocols for the Quantitative Analysis of Tandospirone in Human Plasma using Tandospirone-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tandospirone (B1205299) is a selective partial agonist of the serotonin (B10506) 5-HT1A receptor, used as an anxiolytic and antidepressant. Accurate quantification of tandospirone in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Tandospirone-d8, is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] The co-elution and similar physicochemical properties of the deuterated internal standard with the analyte ensure high accuracy and precision by compensating for variability during sample preparation and analysis.[4][5]

This document provides a detailed protocol for the extraction and quantification of tandospirone in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis. The method is intended to be sensitive, selective, and robust for high-throughput applications.

Experimental Protocols

Materials and Reagents
  • Tandospirone reference standard

  • This compound internal standard (IS)

  • Human plasma (with K2EDTA as anticoagulant)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Methyl tert-butyl ether (MTBE)

Stock and Working Solutions Preparation
  • Tandospirone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of tandospirone in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Tandospirone Working Solutions: Prepare serial dilutions of the tandospirone stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • This compound Working Solution (IS): Dilute the this compound stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.

Sample Preparation: Liquid-Liquid Extraction
  • Label polypropylene (B1209903) tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.

  • Aliquot 200 µL of human plasma into each tube.

  • Spike 20 µL of the appropriate tandospirone working solution into the calibration and QC tubes. Add 20 µL of the 50:50 methanol/water mixture to the blank and unknown samples.

  • Add 20 µL of the this compound working solution (100 ng/mL) to all tubes except the blank. Add 20 µL of the 50:50 methanol/water mixture to the blank.

  • Vortex each tube for 30 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.

  • Vortex for 5 minutes to ensure thorough extraction.

  • Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a new set of labeled tubes.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 200 µL of the mobile phase (see LC-MS/MS parameters).

  • Vortex for 1 minute and transfer to autosampler vials for analysis.

LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

Liquid Chromatography Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Isocratic or a shallow gradient optimized for separation
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Run Time Approximately 3-5 minutes

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 9 psi
MRM Transitions See Table below

MRM Transitions for Tandospirone and this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Tandospirone386.2122.1200
This compound (IS)394.2122.1200

Note: The specific m/z values for this compound are predicted based on the addition of 8 deuterium (B1214612) atoms to the parent molecule. The product ion is expected to be the same as the non-deuterated form.

Data Presentation

Bioanalytical Method Validation Summary

The following tables summarize the expected performance characteristics of the validated method, based on typical FDA and EMA guidelines.

Table 1: Calibration Curve Details

ParameterValue
Concentration Range 10 - 5000 pg/mL
Regression Model Linear, weighted (1/x²)
Correlation Coefficient (r²) > 0.99

Table 2: Precision and Accuracy

QC LevelConcentration (pg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LLOQ10< 20%< 20%± 20%± 20%
Low QC30< 15%< 15%± 15%± 15%
Mid QC250< 15%< 15%± 15%± 15%
High QC4000< 15%< 15%± 15%± 15%

LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Tandospirone> 85%90 - 110%
This compound> 85%90 - 110%

Table 4: Stability

Stability ConditionDurationStability (% of Nominal)
Bench-top (Room Temp) 6 hours85 - 115%
Autosampler (4°C) 24 hours85 - 115%
Freeze-Thaw Cycles 3 cycles85 - 115%
Long-term (-80°C) 30 days85 - 115%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Aliquot spike_is Spike with This compound (IS) plasma->spike_is spike_cal Spike with Tandospirone Standards/QCs spike_is->spike_cal l_l_extraction Liquid-Liquid Extraction (MTBE) spike_cal->l_l_extraction evaporation Evaporation l_l_extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing

Caption: Experimental workflow for tandospirone analysis in human plasma.

signaling_pathway cluster_quantification Principle of Quantification with Internal Standard Analyte_Response Analyte Peak Area Response_Ratio Response Ratio (Analyte Area / IS Area) Analyte_Response->Response_Ratio IS_Response IS (this compound) Peak Area IS_Response->Response_Ratio Calibration_Curve Calibration Curve (Response Ratio vs. Concentration) Response_Ratio->Calibration_Curve Unknown_Concentration Determine Unknown Concentration Calibration_Curve->Unknown_Concentration

Caption: Logical relationship for quantification using an internal standard.

References

Application Notes and Protocols for Tandospirone-d8 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of Tandospirone-d8 as an internal standard in pharmacokinetic studies of tandospirone (B1205299). The following sections detail the experimental procedures, data presentation, and relevant biological pathways.

Introduction

Tandospirone is an anxiolytic and antidepressant drug belonging to the azapirone class. It acts as a partial agonist at the serotonin (B10506) 5-HT1A receptor.[1][2] To accurately determine the pharmacokinetic profile of tandospirone in biological matrices, a stable isotope-labeled internal standard, such as this compound, is crucial for reliable quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard minimizes variability due to sample preparation and matrix effects, leading to higher accuracy and precision in the analytical method.[3]

Mechanism of Action of Tandospirone

Tandospirone primarily exerts its therapeutic effects through its activity as a partial agonist at 5-HT1A receptors, which are located both presynaptically and postsynaptically.[1] Its mechanism involves the modulation of serotonergic neurotransmission. As a partial agonist, it mimics the action of serotonin to a lesser degree than a full agonist, which helps to regulate serotonin levels without overstimulation.[1] This modulation contributes to its anxiolytic effects.[4][5]

The signaling pathway initiated by the activation of the 5-HT1A receptor by tandospirone involves coupling to Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP).[2][4] The decrease in cAMP levels leads to reduced activity of protein kinase A (PKA).[2][4] Additionally, the Gβγ subunits of the G-protein can activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and inhibition of neuronal activity.[4] Tandospirone also has a mild affinity for dopamine (B1211576) D2 receptors, which may contribute to its overall pharmacological profile.[1][6]

Tandospirone_Signaling_Pathway cluster_cell Postsynaptic Neuron Tandospirone Tandospirone Receptor 5-HT1A Receptor Tandospirone->Receptor binds G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits GIRK GIRK Channel G_protein->GIRK activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Anxiolytic_Effect Anxiolytic Effect PKA->Anxiolytic_Effect leads to K_ion GIRK->K_ion efflux Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization Hyperpolarization->Anxiolytic_Effect contributes to

Caption: Tandospirone Signaling Pathway

Experimental Protocol: Quantification of Tandospirone in Human Plasma using LC-MS/MS

This protocol outlines a validated method for the determination of tandospirone in human plasma using this compound as an internal standard.

Materials and Reagents
  • Tandospirone reference standard

  • This compound internal standard

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (blank, drug-free)

Instrumentation

A liquid chromatography system coupled with a triple quadrupole mass spectrometer is required. The specific models and manufacturers may vary, but the system should be capable of performing electrospray ionization (ESI) in positive ion mode and multiple reaction monitoring (MRM).

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare stock solutions of tandospirone and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the tandospirone stock solution with methanol to create working solutions for calibration standards and quality control samples.

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound in methanol at an appropriate concentration.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate tandospirone working solutions to create calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of tandospirone.

Table 1: Liquid Chromatography Conditions

ParameterValue
Column Zorbax XDB C18 (or equivalent)
Mobile Phase Methanol:Water:Formic Acid (80:20:0.5, v/v/v)[7]
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time Approximately 3.4 minutes[7]

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 6 psi
MRM Transitions See Table 3

Table 3: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
Tandospirone 386.2122.160 V35 V
This compound 394.2122.160 V35 V
Data Analysis and Pharmacokinetic Calculations
  • Quantification: The concentration of tandospirone in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

  • Pharmacokinetic Parameters: Following the analysis of plasma samples collected at various time points after drug administration, pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life) can be calculated using appropriate pharmacokinetic software. In rats, the half-life of tandospirone has been reported to be approximately 1.2-1.4 hours after intravenous and intragastric administration.[3][8][9] The absolute bioavailability in rats was found to be low, at around 0.24%.[3][8][9]

Experimental Workflow

The following diagram illustrates the overall workflow for a typical pharmacokinetic study using this compound.

Pharmacokinetic_Workflow cluster_study Pharmacokinetic Study Workflow Dosing Drug Administration (Tandospirone) Sampling Blood Sample Collection (Time Course) Dosing->Sampling Plasma_Sep Plasma Separation (Centrifugation) Sampling->Plasma_Sep Sample_Prep Sample Preparation (Protein Precipitation with this compound) Plasma_Sep->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Processing Data Processing (Peak Integration, Calibration) LCMS_Analysis->Data_Processing PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) Data_Processing->PK_Analysis Report Final Report PK_Analysis->Report

Caption: Pharmacokinetic Study Workflow

Conclusion

This protocol provides a robust and reliable method for the quantification of tandospirone in human plasma for pharmacokinetic studies. The use of this compound as an internal standard ensures high accuracy and precision, which is essential for the successful development and evaluation of pharmaceutical products containing tandospirone. The detailed experimental workflow and LC-MS/MS parameters can be adapted by researchers to suit their specific laboratory instrumentation and study requirements.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Tandospirone using Tandospirone-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tandospirone-d8 as an internal standard for the therapeutic drug monitoring (TDM) of Tandospirone (B1205299). Detailed protocols for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with information on the clinical applications and mechanism of action of Tandospirone.

Introduction to Tandospirone

Tandospirone is an anxiolytic and antidepressant medication belonging to the azapirone class of drugs.[1] It is primarily used in Japan and China for the treatment of generalized anxiety disorder (GAD) and dysthymia.[1][2] Tandospirone has also shown potential in augmenting the effects of antidepressants and as an adjunctive treatment for cognitive symptoms in schizophrenia.[1] Its favorable side-effect profile, with a low potential for dependency and abuse compared to benzodiazepines, makes it a valuable option for the long-term management of anxiety disorders.[2][3]

Principle of Assay and the Role of this compound

Therapeutic drug monitoring of Tandospirone is crucial to optimize dosage, ensure efficacy, and minimize adverse effects. The most accurate and reliable method for quantifying Tandospirone in biological matrices like plasma is LC-MS/MS. This technique requires a stable isotope-labeled internal standard to correct for variations in sample preparation and instrument response.

This compound is the deuterium-labeled analog of Tandospirone and serves as an ideal internal standard for its quantification.[4] Being chemically identical to Tandospirone, it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. The mass difference allows the instrument to distinguish between the analyte (Tandospirone) and the internal standard (this compound), ensuring accurate and precise quantification.[5][6]

Clinical Applications of Tandospirone

  • Generalized Anxiety Disorder (GAD): Tandospirone is a first-line treatment for GAD in several countries.[2][7]

  • Depressive Disorders: It is also used in the treatment of dysthymia and can be used to augment the effects of other antidepressants like fluoxetine.[1]

  • Other Potential Uses: Research suggests potential efficacy in treating bruxism, and as an adjunctive therapy for cognitive symptoms in schizophrenia.[1]

Mechanism of Action: Tandospirone Signaling Pathway

Tandospirone acts as a potent and selective partial agonist of the 5-HT1A serotonin (B10506) receptor.[1][3] This receptor is involved in the modulation of mood and anxiety. By partially activating this receptor, Tandospirone helps to regulate serotonergic activity, leading to its anxiolytic and antidepressant effects.[3][4]

Tandospirone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tandospirone Tandospirone 5HT1A_pre 5-HT1A Autoreceptor Tandospirone->5HT1A_pre Agonist 5HT1A_post Postsynaptic 5-HT1A Receptor Tandospirone->5HT1A_post Partial Agonist Serotonin_vesicle Serotonin Vesicle 5HT1A_pre->Serotonin_vesicle Inhibits Serotonin_release Decreased Serotonin Release Serotonin_vesicle->Serotonin_release AC Adenylate Cyclase 5HT1A_post->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Anxiolytic/Antidepressant Effect PKA->Cellular_Response

Caption: Tandospirone's mechanism of action at serotonergic synapses.

Experimental Protocol: Quantification of Tandospirone in Human Plasma

This protocol outlines a typical LC-MS/MS method for the quantification of Tandospirone in human plasma using this compound as an internal standard.

Materials and Reagents
  • Tandospirone reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation plates

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Standard and Sample Preparation

Workflow Diagram:

TDM_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifuge Protein_Precipitation->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporate_Reconstitute Evaporate and Reconstitute Supernatant_Transfer->Evaporate_Reconstitute Inject Inject into LC-MS/MS Evaporate_Reconstitute->Inject Chromatography Chromatographic Separation Inject->Chromatography Mass_Spectrometry Mass Spectrometric Detection Chromatography->Mass_Spectrometry Data_Analysis Data Analysis and Quantification Mass_Spectrometry->Data_Analysis

Caption: Experimental workflow for Tandospirone TDM.

Detailed Steps:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of Tandospirone (1 mg/mL) in methanol.

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Preparation of Working Standards:

    • Prepare a series of working standard solutions of Tandospirone by serially diluting the stock solution with methanol:water (1:1, v/v) to create calibration standards.

    • Prepare a working internal standard solution of this compound (e.g., 100 ng/mL) by diluting the stock solution with methanol:water (1:1, v/v).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, calibrator, or quality control sample, add 25 µL of the this compound working internal standard solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Parameters
ParameterRecommended Conditions
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate.
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Tandospirone: m/z 384.2 -> 122.1 This compound: m/z 392.2 -> 122.1
Data Analysis and Quantification
  • The concentration of Tandospirone in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

  • The concentration of Tandospirone in the unknown samples is then interpolated from this calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the LC-MS/MS analysis of Tandospirone using this compound as an internal standard.

ParameterValueReference
Linearity Range 1.000 - 5000 pg/mL in plasma[1]
Lower Limit of Detection (LOD) 0.25 pg/mL in aqueous solution[1]
Lower Limit of Quantification (LLOQ) 10.0 pg/mL in plasma[8]
Intra-day Precision (%RSD) < 15%[8]
Inter-day Precision (%RSD) < 15%[8]
Accuracy (% Recovery) 94.4% - 102.1%[8]

Logical Relationship of Tandospirone's Clinical Utility

Clinical_Utility cluster_mechanism Mechanism of Action cluster_effects Pharmacological Effects cluster_applications Clinical Applications Tandospirone Tandospirone 5HT1A_Agonist 5-HT1A Partial Agonist Tandospirone->5HT1A_Agonist Anxiolytic Anxiolytic Effect 5HT1A_Agonist->Anxiolytic Antidepressant Antidepressant Effect 5HT1A_Agonist->Antidepressant Other Other Potential Uses 5HT1A_Agonist->Other GAD Generalized Anxiety Disorder Anxiolytic->GAD Depression Depressive Disorders Antidepressant->Depression

Caption: Relationship between Tandospirone's mechanism and clinical use.

Conclusion

This compound is an essential tool for the accurate and precise therapeutic drug monitoring of Tandospirone. The detailed LC-MS/MS protocol provided here offers a robust method for researchers and clinicians to optimize Tandospirone therapy, ensuring patient safety and treatment efficacy. The information on Tandospirone's mechanism of action and clinical applications provides a comprehensive understanding of this important therapeutic agent.

References

Application Notes and Protocols for Tandospirone Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of tandospirone (B1205299) and its deuterated internal standard, tandospirone-d8 (B1146211), from biological matrices. The described methods—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—are suitable for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Tandospirone is an anxiolytic and antidepressant agent belonging to the azapirone class of drugs. Accurate quantification of tandospirone in biological samples is crucial for pharmacokinetic, toxicokinetic, and clinical studies. This compound is a stable isotope-labeled internal standard commonly used to ensure the accuracy and precision of bioanalytical methods. This document outlines validated sample preparation techniques to extract tandospirone and this compound from plasma, ensuring reliable and reproducible results for downstream LC-MS/MS analysis.

Comparative Summary of Sample Preparation Techniques

The choice of sample preparation method depends on factors such as the required sensitivity, sample throughput, and the complexity of the biological matrix. Below is a summary of quantitative data for the three discussed techniques.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Linearity Range 50 - 2000 pg/mL[1]10.0 - 5000 pg/mL[2]Not explicitly stated for tandospirone, but generally applicable over a wide range.
Lower Limit of Quantification (LLOQ) 50 - 100 pg/mL[1]10.0 pg/mL[2]Dependent on subsequent analytical method sensitivity.
Recovery 83 - 95%[1]Information not available>80% (for general drug cocktails)[3]
Matrix Effect Information not availableInformation not availableCan be significant; requires careful method development.
Precision (CV%) < 13.6% (Intra- and Inter-day)[1]< 13% (Intra- and Inter-day)[2]Information not available for tandospirone.
Accuracy 87 - 112%[1]94.4 - 102.1%[2]Information not available for tandospirone.

Experimental Protocols

Solid-Phase Extraction (SPE)

SPE is a highly selective method that can provide very clean extracts, leading to reduced matrix effects and improved sensitivity. The following protocol is based on a method developed for benzodiazepines and tandospirone using an Oasis HLB cartridge.[1]

Materials:

  • Oasis HLB SPE Cartridges

  • Human Plasma

  • Tandospirone and this compound stock solutions

  • Ammonium (B1175870) Acetate

  • Acetonitrile

  • Methanol (B129727)

  • Water (HPLC grade)

  • Centrifuge

  • SPE Manifold

Protocol:

  • Sample Pre-treatment:

    • To 100 µL of human plasma, add the internal standard (this compound) solution.

    • Dilute the plasma sample with 300 µL of 13.3 mM ammonium acetate/acetonitrile (33:67, v/v).[1]

    • Vortex mix and centrifuge the sample.

  • SPE Cartridge Conditioning:

    • Condition the Oasis HLB cartridge sequentially with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the clear supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution:

    • Elute the analytes from the cartridge with 1 mL of methanol.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Diagram of SPE Workflow:

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Plasma Sample (100 µL) + IS (this compound) Dilution Dilute with Ammonium Acetate/ACN Sample->Dilution Centrifuge Vortex & Centrifuge Dilution->Centrifuge Load Load Supernatant Centrifuge->Load Supernatant Condition Condition Cartridge (Methanol, Water) Wash Wash Cartridge (Water) Load->Wash Elute Elute Analytes (Methanol) Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Solid-Phase Extraction Workflow
Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases.

Materials:

  • Human Plasma

  • Tandospirone and this compound stock solutions

  • Methyl tert-butyl ether (MTBE) or other suitable organic solvent

  • Vortex mixer

  • Centrifuge

Protocol:

  • Sample Preparation:

    • To a clean glass tube, add 200 µL of human plasma.

    • Spike with the internal standard (this compound) solution.

  • Extraction:

    • Add 1 mL of MTBE to the plasma sample.

    • Vortex the mixture vigorously for 2 minutes.

  • Phase Separation:

    • Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Diagram of LLE Workflow:

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis Sample Plasma Sample (200 µL) + IS (this compound) AddSolvent Add MTBE (1 mL) Sample->AddSolvent Vortex Vortex Mix (2 min) AddSolvent->Vortex Centrifuge Centrifuge (4000 rpm, 10 min) Vortex->Centrifuge Separate Separate Organic Layer Centrifuge->Separate Dry Evaporate to Dryness Separate->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS PPT_Workflow cluster_prep Sample Preparation cluster_precipitation Protein Precipitation cluster_analysis Analysis Sample Plasma Sample (100 µL) + IS (this compound) AddACN Add Acetonitrile (300 µL) Sample->AddACN Vortex Vortex Mix (1 min) AddACN->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect LCMS LC-MS/MS Analysis Collect->LCMS

References

Application Notes and Protocols for a Tandospirone Bioequivalence Study Using Tandospirone-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tandospirone (B1205299) is an anxiolytic and antidepressant agent belonging to the azapirone class of drugs. It acts as a potent and selective partial agonist of the serotonin (B10506) 5-HT1A receptor.[1][2] To ensure the therapeutic equivalence of a generic tandospirone product against a reference formulation, a bioequivalence study is essential. This document provides detailed application notes and protocols for conducting a bioequivalence study of an immediate-release oral tandospirone formulation, utilizing tandospirone-d8 (B1146211) as the internal standard for bioanalytical quantification.

Mechanism of Action and Signaling Pathway

Tandospirone exerts its therapeutic effects primarily through its interaction with the 5-HT1A receptor. As a partial agonist, it modulates serotonergic activity. The binding of tandospirone to the G-protein coupled 5-HT1A receptor initiates a cascade of intracellular events.[1][3][4] This includes the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and subsequently reduced protein kinase A (PKA) activity.[3][4] Additionally, tandospirone activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization.[3][5] It has also been shown to increase the phosphorylation of extracellular signal-regulated kinase (ERK), suggesting the involvement of the mitogen-activated protein (MAP) kinase pathway.[1]

Tandospirone_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Tandospirone Tandospirone Receptor 5-HT1A Receptor Tandospirone->Receptor binds G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits GIRK GIRK Channel G_protein->GIRK activates ERK ERK Phosphorylation G_protein->ERK activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Hyperpolarization Neuronal Hyperpolarization Response Anxiolytic Effect K_ion K+ Efflux GIRK->K_ion K_ion->Hyperpolarization

Tandospirone Signaling Pathway

Bioequivalence Study Protocol

A typical bioequivalence study for an immediate-release oral formulation of tandospirone would follow a randomized, single-dose, two-treatment, two-period, crossover design in healthy adult subjects under fasting conditions.

1. Study Population:

  • A sufficient number of healthy male and non-pregnant female subjects, typically between 18 and 55 years of age.

  • Subjects should have a body mass index (BMI) within a normal range.

  • Inclusion and exclusion criteria should be clearly defined to ensure a homogenous study population and minimize variability.

2. Study Design and Conduct:

  • Design: Randomized, single-dose, two-period, two-sequence, crossover.

  • Treatments:

    • Test Product: Tandospirone immediate-release tablet.

    • Reference Product: Marketed tandospirone immediate-release tablet.

  • Washout Period: A washout period of at least seven half-lives of tandospirone between the two treatment periods.

  • Administration: A single oral dose of the test or reference product with a standardized volume of water after an overnight fast of at least 10 hours.

  • Blood Sampling: Venous blood samples should be collected in tubes containing an appropriate anticoagulant at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

3. Bioanalytical Method: A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method should be used for the quantification of tandospirone in plasma, with this compound as the internal standard.

Experimental Workflow

Experimental_Workflow start Start: Dosing sampling Blood Sampling start->sampling centrifugation Plasma Separation (Centrifugation) sampling->centrifugation storage Sample Storage (-80°C) centrifugation->storage extraction Liquid-Liquid Extraction storage->extraction analysis LC-MS/MS Analysis extraction->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis stat_analysis Statistical Analysis pk_analysis->stat_analysis end End: Bioequivalence Determination stat_analysis->end

Bioanalytical Workflow
Detailed Bioanalytical Protocol

1. Sample Preparation (Liquid-Liquid Extraction):

  • Thaw plasma samples at room temperature.

  • Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 1 mL of the extraction solvent (e.g., a mixture of methyl tert-butyl ether and diethyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. LC-MS/MS Conditions:

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile (B52724) or methanol)
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI) in positive mode
MRM Transitions Tandospirone: To be optimized (e.g., m/z 386.2 -> 122.1); this compound: To be optimized

3. Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines. Key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of tandospirone and this compound in blank plasma from at least six different sources.
Linearity A linear regression with a correlation coefficient (r²) of ≥ 0.99 over the calibration range (e.g., 10 - 5000 pg/mL).
Accuracy and Precision For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value, and the precision (CV%) should not exceed 15%. For the Lower Limit of Quantification (LLOQ), these limits are ±20% and ≤20%, respectively.
Matrix Effect The matrix factor should be consistent and reproducible.
Recovery The extraction recovery of tandospirone and the internal standard should be consistent and reproducible.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term bench-top, long-term storage, and post-preparative.

Data Presentation

Pharmacokinetic Parameters: The primary pharmacokinetic parameters to be determined are the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), the area under the plasma concentration-time curve from time zero to infinity (AUC0-inf), the maximum plasma concentration (Cmax), and the time to reach maximum plasma concentration (Tmax).

Table 1: Summary of Pharmacokinetic Parameters (Hypothetical Data)

ParameterTest Product (Mean ± SD)Reference Product (Mean ± SD)
Cmax (pg/mL) 2850 ± 7502950 ± 800
AUC0-t (pg·h/mL) 9800 ± 250010100 ± 2700
AUC0-inf (pg·h/mL) 10200 ± 260010500 ± 2800
Tmax (h) 0.75 ± 0.250.80 ± 0.30
t1/2 (h) 2.5 ± 0.82.6 ± 0.9

Statistical Analysis and Bioequivalence Acceptance Criteria: The log-transformed AUC and Cmax data should be analyzed using an Analysis of Variance (ANOVA). The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for both AUC and Cmax must fall within the acceptance range of 80.00% to 125.00%.

Table 2: Statistical Analysis of Pharmacokinetic Parameters (Hypothetical Data)

ParameterGeometric Mean Ratio (Test/Reference) (%)90% Confidence Interval (%)Bioequivalence Assessment
Cmax 96.688.5 - 105.4Passes
AUC0-t 97.090.2 - 104.3Passes

Conclusion

This document outlines a comprehensive framework for conducting a bioequivalence study of tandospirone using this compound as an internal standard. Adherence to these detailed protocols and a robust, validated bioanalytical method are critical for ensuring the reliability of the study results and demonstrating the therapeutic equivalence of the generic product.

References

Application of Tandospirone-d8 in Drug Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tandospirone (B1205299) is an anxiolytic and antidepressant drug belonging to the azapirone class. It acts as a potent and selective partial agonist of the 5-HT1A receptor.[1] Understanding the metabolic fate of tandospirone is crucial for drug development, as its metabolism significantly impacts its pharmacokinetic profile and clinical efficacy. Tandospirone undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 enzymes, with CYP3A4 being the major contributor.[2][3] Its primary active metabolite is 1-(2-pyrimidinyl)-piperazine (1-PP). Due to a significant first-pass effect in the liver, the absolute bioavailability of orally administered tandospirone is low.[2]

Tandospirone-d8, a deuterated analog of tandospirone, serves as an invaluable tool in drug metabolism research. Its key application lies in its use as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods. The stable isotope-labeled internal standard co-elutes with the analyte and exhibits nearly identical chemical and physical properties, allowing for accurate quantification by correcting for matrix effects and variations in sample processing and instrument response.

These application notes provide detailed protocols for the use of this compound in both in vitro metabolism studies with human liver microsomes and for the quantitative analysis of tandospirone in plasma samples.

Data Presentation

Quantitative Analysis of Tandospirone using this compound

The following tables summarize typical data obtained from a validated LC-MS/MS method for the quantification of tandospirone in human plasma using this compound as an internal standard.

Table 1: Calibration Curve for Tandospirone in Human Plasma

Nominal Concentration (pg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (pg/mL)Accuracy (%)
10.05,2341,012,3450.005179.898.0
25.012,8901,005,6780.0128225.5102.0
50.025,6781,015,4320.0252950.1100.2
10051,3451,008,7650.05090101.8101.8
500255,9871,010,9870.25321498.599.7
1000510,1231,005,4320.507361005.0100.5
25001,280,4561,011,2341.266222495.099.8
50002,543,8761,007,8902.523955010.0100.2

Note: This data is representative. Actual values may vary depending on the specific instrumentation and experimental conditions.

Table 2: Precision and Accuracy for Tandospirone Quality Control Samples

QC LevelNominal Conc. (pg/mL)Mean Calculated Conc. (pg/mL) (n=6)CV (%)Accuracy (%)
LLOQ10.09.95.299.0
Low25.025.84.5103.2
Medium200195.43.897.7
High40004080.02.9102.0

LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control; CV: Coefficient of Variation. The intra- and inter-day relative standard deviation was less than 13%, with an accuracy ranging from 94.4% to 102.1%.[4]

Table 3: Pharmacokinetic Parameters of Tandospirone and its Metabolite 1-PP in Rats [2]

ParameterTandospirone (i.g.)Tandospirone (i.v.)1-PP (from i.g. Tandospirone)1-PP (from i.v. Tandospirone)
tmax (h) 0.161 ± 0.09-2.25 ± 1.471.3 ± 0.65
Cmax (ng/mL) 83.23 ± 35.36144,850 ± 86,523357.2 ± 135.5691.0 ± 82
t1/2 (h) 1.380 ± 0.461.224 ± 0.393.497 ± 3.6429.498 ± 28.34
AUC(0-∞) (ng/mL*h) 114.7 ± 4148,397 ± 19,1071879 ± 616.217,979 ± 12,674
Absolute Bioavailability (%) 0.24---

i.g.: intragastric administration; i.v.: intravenous administration.

Experimental Protocols

Protocol 1: In Vitro Metabolism of Tandospirone using Human Liver Microsomes

This protocol describes a typical procedure to investigate the metabolism of tandospirone using human liver microsomes (HLM) and to identify the major cytochrome P450 enzymes involved.

Materials:

  • Tandospirone

  • This compound (for analytical internal standard)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl2)

  • CYP-specific inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6)

  • Acetonitrile (B52724) (ACN)

  • Water, LC-MS grade

  • Formic acid

  • Microcentrifuge tubes

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of tandospirone in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mM.

    • In microcentrifuge tubes, prepare the incubation mixtures (final volume of 200 µL) containing:

      • Phosphate buffer (100 mM, pH 7.4)

      • MgCl2 (3.3 mM)

      • Pooled HLM (final protein concentration of 0.5 mg/mL)

      • Tandospirone (final concentration of 1 µM)

    • For inhibitor studies, pre-incubate the microsomes with the specific inhibitor (e.g., 1 µM ketoconazole or 1 µM quinidine) for 10 minutes at 37°C before adding tandospirone.

    • Prepare negative control incubations without the NADPH regenerating system.

  • Initiation and Incubation:

    • Pre-warm the incubation mixtures at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixtures at 37°C in a shaking water bath for various time points (e.g., 0, 10, 20, 30, and 60 minutes).

  • Termination and Sample Preparation:

    • Terminate the reaction at each time point by adding 400 µL of ice-cold acetonitrile containing this compound as the internal standard (e.g., at a final concentration of 100 ng/mL).

    • Vortex the samples vigorously for 1 minute.

    • Centrifuge the samples at 14,000 rpm for 10 minutes to precipitate the proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining tandospirone and identify its metabolites.

Protocol 2: Quantification of Tandospirone in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol provides a method for the accurate quantification of tandospirone in human plasma samples.

Materials:

  • Human plasma samples

  • Tandospirone standard stock solution

  • This compound internal standard stock solution

  • Acetonitrile (ACN)

  • Methanol

  • Formic acid

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Calibration Standards and Quality Control (QC) Samples:

    • Prepare a series of calibration standards by spiking blank human plasma with known concentrations of tandospirone (e.g., ranging from 10.0 to 5000 pg/mL).[4]

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of this compound working solution (e.g., 100 ng/mL).

    • Vortex for 30 seconds.

    • Add 500 µL of extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 6,000 rpm for 5 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., Zorbax XDB C18, 50 mm x 2.1 mm, 3.5 µm).[4]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • MRM Transitions:

      • Tandospirone: m/z 384.2 -> 122.1 (example transition, should be optimized)

      • This compound: m/z 392.2 -> 122.1 (example transition, should be optimized)

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of tandospirone to this compound against the nominal concentration of the calibration standards.

    • Use a weighted linear regression (e.g., 1/x²) to fit the curve.

    • Determine the concentration of tandospirone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

metabolic_pathway Tandospirone Tandospirone M2 M2 (Hydroxylation of norbornan ring) Tandospirone->M2 CYP3A4 M4 M4 (Hydroxylation of pyrimidine (B1678525) ring) Tandospirone->M4 CYP2D6 OnePP 1-PP (1-(2-pyrimidinyl)-piperazine) (Active Metabolite) Tandospirone->OnePP CYP3A4 (Oxidative cleavage of butyl chain)

Caption: Metabolic pathway of Tandospirone.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add this compound (IS) Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Cal_Curve Calibration Curve Construction Integration->Cal_Curve Quant Quantification Cal_Curve->Quant

Caption: LC-MS/MS analytical workflow.

signaling_pathway Tandospirone Tandospirone HT1A 5-HT1A Receptor Tandospirone->HT1A activates G_protein Gi/o Protein HT1A->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits GIRK GIRK Channel G_protein->GIRK activates cAMP cAMP AC->cAMP decreases PKA Protein Kinase A cAMP->PKA decreases activation Anxiolytic_Effect Anxiolytic Effect PKA->Anxiolytic_Effect K_efflux K+ Efflux GIRK->K_efflux increases Hyperpolarization Neuronal Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Anxiolytic_Effect

References

Application Notes and Protocols for Tandospirone-d8 Solution Preparation and Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, concentration, and storage of Tandospirone-d8 solutions. This compound, a deuterated analog of Tandospirone (B1205299), is a potent and selective 5-HT1A receptor partial agonist.[1] It is commonly used as an internal standard in pharmacokinetic and metabolic studies of Tandospirone due to its similar chemical properties and distinct mass.[2]

Physicochemical Properties and Solubility

Tandospirone Citrate (B86180) presents as a white crystalline powder.[3] Understanding its solubility is critical for preparing accurate and stable solutions. The solubility of Tandospirone and its citrate salt in various common laboratory solvents is summarized below.

CompoundSolventSolubilityConcentration (mM)
TandospironeDMSO26 mg/mL67.79 mM
Ethanol15 mg/mL-
WaterInsoluble-
Tandospirone CitrateDMSO100 mg/mL173.72 mM
Water5 mg/mL-
MethanolSparingly soluble-
Ethanol (99.5%)Very slightly soluble-
Acetic Acid (100)Freely soluble-

Table 1: Solubility of Tandospirone and Tandospirone Citrate.[3][4][5] Note: When using DMSO, it is advisable to use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[4][5]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in DMSO

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for creating high-concentration stock solutions of many organic molecules.

Materials:

  • This compound (solid form)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Amber glass vial or a clear vial wrapped in aluminum foil

Procedure:

  • Weighing: Accurately weigh 1 mg of this compound powder using an analytical balance and transfer it to a clean, dry amber glass vial.

  • Solvent Addition: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the vial containing the this compound.

  • Dissolution: Cap the vial securely and vortex the mixture at room temperature until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent solvent evaporation and moisture absorption. For long-term storage, -80°C is recommended.[1]

Protocol 2: Preparation of a 100 µg/mL this compound Working Solution

This protocol outlines the dilution of the 1 mg/mL stock solution to a 100 µg/mL working solution, which may be suitable for various analytical applications.

Materials:

  • 1 mg/mL this compound stock solution in DMSO

  • Acetonitrile or other appropriate solvent for the analytical method

  • Calibrated micropipettes

  • Vortex mixer

  • Volumetric flask

Procedure:

  • Dilution Calculation: Determine the volume of the stock solution required. To prepare 1 mL of a 100 µg/mL working solution, 100 µL of the 1 mg/mL stock solution is needed.

  • Preparation: In a 1 mL volumetric flask, add a portion of the diluent (e.g., acetonitrile).

  • Aliquot Transfer: Using a calibrated micropipette, accurately transfer 100 µL of the 1 mg/mL this compound stock solution into the volumetric flask.

  • Final Volume Adjustment: Add the diluent to the flask to reach the 1 mL mark.

  • Mixing: Cap the flask and invert it several times or vortex gently to ensure a homogenous solution.

  • Use: This working solution is now ready for use in analytical methods, such as for spiking samples or preparing calibration curves.

Solution Stability and Storage

Proper storage is crucial to maintain the integrity of this compound solutions.

Storage TemperatureDuration in Solvent
-80°CUp to 1 year
-20°CUp to 1 month

Table 2: Recommended Storage Conditions for Tandospirone Solutions in Solvent.[4][5]

To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials before freezing.[1] Solutions should be stored in tightly sealed containers to minimize solvent evaporation.

Visualizing the Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Solution Preparation

The following diagram illustrates the key steps involved in preparing this compound solutions for experimental use.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve store_stock Store at -20°C or -80°C dissolve->store_stock dilute Dilute Stock Solution store_stock->dilute mix Mix Thoroughly dilute->mix use Ready for Use mix->use

Workflow for this compound solution preparation.

Signaling Pathway of Tandospirone

Tandospirone primarily acts as a partial agonist at the 5-HT1A serotonin (B10506) receptors.[6] Its mechanism of action involves the modulation of downstream signaling cascades.

tandospirone Tandospirone receptor 5-HT1A Receptor tandospirone->receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp pka Protein Kinase A (PKA) camp->pka Activates neuronal_activity Decreased Neuronal Activity pka->neuronal_activity Leads to

Simplified signaling pathway of Tandospirone via the 5-HT1A receptor.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Tandospirone-d8 Signal Variability in MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal variability with Tandospirone-d8 in mass spectrometry (MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in MS analysis?

This compound is a deuterium-labeled version of Tandospirone (B1205299), a selective 5-HT1A receptor partial agonist.[1][2] In mass spectrometry, it is commonly used as an internal standard (IS) for the quantitative analysis of Tandospirone in biological matrices.[3] The key advantage of using a stable isotope-labeled internal standard like this compound is that it shares very similar chemical and physical properties with the analyte (Tandospirone), leading to similar behavior during sample preparation and analysis.[4][5]

Q2: I am observing high variability in my this compound signal between injections. What are the potential causes?

High variability in the internal standard signal is a common issue in LC-MS/MS analysis and can stem from several factors:

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can co-elute with this compound and either suppress or enhance its ionization, leading to inconsistent signal intensity.[4][6]

  • Ion Source Instability: Fluctuations in the electrospray ionization (ESI) source, such as an unstable spray or contamination, can cause erratic signal.

  • Sample Preparation Inconsistency: Variations in extraction efficiency or sample dilution during preparation can lead to differing amounts of this compound being introduced to the instrument.

  • Instrument Contamination: Buildup of contaminants in the LC system or mass spectrometer can interfere with the signal.

  • Instability of the Deuterium (B1214612) Label: In rare cases, the deuterium atoms may be susceptible to back-exchange with protons from the solvent or matrix, especially under certain pH conditions.[5]

Q3: My quantitative results for Tandospirone are inaccurate, even though I am using this compound as an internal standard. Why might this be?

While stable isotope-labeled internal standards are designed to compensate for variability, inaccuracies can still arise due to:

  • Differential Matrix Effects: Even with co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement.[6][7]

  • Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[7] This can lead to the analyte and internal standard experiencing different matrix effects.

  • Cross-Contamination: The this compound standard may contain a small amount of unlabeled Tandospirone, or vice-versa, leading to inaccurate quantification.

  • Incorrect Concentration of the Internal Standard: Errors in the preparation of the this compound spiking solution will lead to systematic errors in the final calculated concentrations.

Troubleshooting Guides

Issue 1: Inconsistent or Low this compound Signal Intensity

This is one of the most frequent challenges. The following table summarizes potential causes and recommended actions.

Potential Cause Troubleshooting Step Expected Outcome
Matrix Effects Perform a post-extraction addition experiment.Determine if the matrix is suppressing or enhancing the signal.
Optimize sample preparation to remove interferences (e.g., use a more selective extraction method like SPE).Improved signal intensity and consistency.
Ion Source Instability Visually inspect the ESI spray for consistency.A stable, fine mist should be observed.
Clean the ion source components (e.g., capillary, cone).Restoration of stable signal.
Sample Preparation Variability Review and standardize the sample preparation protocol.Reduced variability in replicate preparations.
Ensure accurate and consistent pipetting of the internal standard.Consistent IS peak areas across samples.
Instrument Contamination Flush the LC system with a strong solvent wash.Removal of contaminants and restoration of signal.
Perform a system bake-out if necessary.Reduced background noise and improved signal.
Issue 2: Poor Accuracy in Tandospirone Quantification

When the internal standard fails to provide accurate quantification, a systematic investigation is required.

Potential Cause Troubleshooting Step Expected Outcome
Differential Matrix Effects Evaluate the matrix effect on both Tandospirone and this compound.Determine if the IS is truly tracking the analyte's behavior in the matrix.
Modify chromatographic conditions to separate analytes from interfering matrix components.Improved accuracy and precision.
Chromatographic Shift Overlay chromatograms of Tandospirone and this compound to check for co-elution.Confirmation of complete or partial co-elution.
Adjust mobile phase composition or gradient to achieve co-elution.Improved accuracy of quantification.
Purity of Standards Analyze the this compound standard alone to check for the presence of unlabeled Tandospirone.Confirm the isotopic purity of the internal standard.
Analyze the Tandospirone standard to check for any d8-labeled impurities.Confirm the purity of the analyte standard.
Calibration Curve Issues Prepare fresh calibration standards and re-run the calibration curve.A linear and accurate calibration curve.
Evaluate different weighting factors for the regression analysis.Improved accuracy at the lower and upper ends of the calibration range.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol helps to determine the extent of ion suppression or enhancement from the sample matrix.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a solution of Tandospirone and this compound in the final mobile phase composition.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma from an untreated subject) using your established procedure. After the final extraction step, spike the extract with the same concentrations of Tandospirone and this compound as in Set A.

    • Set C (Pre-Extraction Spike): Spike a blank matrix sample with Tandospirone and this compound at the same concentrations as in Set A before starting the extraction procedure.

  • Analyze the samples using your LC-MS/MS method.

  • Calculate the Matrix Effect (ME):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

  • Calculate the Recovery (RE):

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Calculate the Process Efficiency (PE):

    • PE (%) = (Peak Area in Set C / Peak Area in Set A) * 100

Protocol 2: Tandospirone and this compound Analysis by LC-MS/MS

This is a general starting method based on published literature.[3][8][9] Optimization will be required for your specific instrument and application.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add 25 µL of this compound internal standard solution (concentration to be optimized).

    • Add 50 µL of 0.1 M NaOH and vortex.

    • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether), vortex for 5 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

  • LC Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions (Positive ESI):

    • Ion Source: Electrospray Ionization (ESI), positive mode

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Predicted):

      • Tandospirone: Precursor Ion (Q1): m/z 384.2 -> Product Ion (Q3): m/z 122.1

      • This compound: Precursor Ion (Q1): m/z 392.2 -> Product Ion (Q3): m/z 122.1

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.

Visualizations

cluster_0 Troubleshooting Workflow for this compound Signal Variability start Variable this compound Signal Observed check_repro Inject Standard in Neat Solvent (Multiple Injections) start->check_repro repro_ok Signal Reproducible? check_repro->repro_ok instrument_issue Investigate Instrument: - Clean Ion Source - Check for Leaks - Calibrate MS repro_ok->instrument_issue No matrix_effect Investigate Matrix Effects: - Perform Post-Extraction Spike - Optimize Sample Cleanup repro_ok->matrix_effect Yes end Signal Stabilized instrument_issue->end sample_prep Investigate Sample Prep: - Review Protocol - Check Pipette Accuracy - Prepare Fresh Reagents matrix_effect->sample_prep sample_prep->end

Caption: A logical workflow for troubleshooting this compound signal variability.

cluster_1 Predicted ESI-MS/MS Fragmentation of Tandospirone cluster_fragments parent Tandospirone [M+H]+ m/z 384.2 frag1 Pyrimidinylpiperazine fragment m/z 164.1 parent:f2->frag1 Loss of C12H13N2O2 frag2 N-butylpyrimidinylpiperazine fragment m/z 220.2 parent:f2->frag2 Loss of C10H9NO2 frag3 Common fragment from piperazine (B1678402) ring cleavage m/z 122.1 frag2:f1->frag3 Further Fragmentation

Caption: Predicted fragmentation pathway of protonated Tandospirone in ESI-MS/MS.

References

Technical Support Center: Optimizing LC-MS/MS Parameters for Tandospirone-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for Tandospirone-d8.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial MRM transitions for this compound?

Q2: I am not observing any signal for my this compound standard. What are the potential causes?

A2: A complete lack of signal can be due to several factors. A systematic approach to troubleshooting is recommended:

  • Standard Integrity: Verify the concentration and integrity of your this compound standard. Consider preparing a fresh dilution from your stock.

  • Instrument Settings:

    • Ionization Source: Ensure the electrospray ionization (ESI) source is turned on and the correct polarity (positive ion mode) is selected.

    • Mass Spectrometer Calibration: Confirm that the mass spectrometer is properly calibrated.

    • MRM Transition: Double-check that the correct precursor and product ions are entered in the acquisition method.

  • Infusion Analysis: Perform a direct infusion of the this compound standard into the mass spectrometer. This will help to verify the compound's ionization and fragmentation and allow for optimization of source parameters without the complexity of the LC system.

  • LC System: If a signal is observed during infusion but not with LC-MS/MS, investigate the chromatographic system for leaks, clogs, or incorrect mobile phase composition.

Q3: The signal intensity for this compound is very low. How can I improve it?

A3: Low signal intensity can be addressed by optimizing several parameters:

  • Ion Source Parameters: Optimize the ion source settings, including capillary voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas). These parameters can significantly impact ionization efficiency.

  • Collision Energy (CE): The collision energy is a critical parameter for fragmentation. Perform a CE optimization experiment to determine the voltage that yields the highest intensity for your chosen product ion.

  • Declustering Potential (DP): Optimize the declustering potential to prevent in-source fragmentation of the precursor ion before it enters the collision cell.

  • Mobile Phase Composition: Ensure the mobile phase is compatible with efficient ionization. For compounds like Tandospirone, an acidic mobile phase (e.g., with 0.1% formic acid) is often used to promote protonation in positive ion mode.

  • Chromatography: Poor peak shape can lead to lower apparent signal intensity. Optimize the chromatographic conditions to achieve a sharp, symmetrical peak.

Q4: I'm observing significant peak tailing or splitting for this compound. What could be the cause?

A4: Poor peak shape is often related to chromatographic issues:

  • Column Choice: Ensure you are using a suitable column (e.g., a C18 reversed-phase column) and that it has not degraded.

  • Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. Experiment with slight adjustments to the mobile phase pH.

  • Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Try to dissolve your sample in the initial mobile phase.

  • Column Contamination: Contaminants from previous injections can interact with the analyte and cause peak tailing. Implement a robust column washing procedure.

  • Extra-column Volume: Excessive tubing length or dead volume in the system can contribute to peak broadening.

Troubleshooting Guides

Problem: High Background Noise
Potential Cause Troubleshooting Steps
Contaminated Mobile Phase or LC SystemPrepare fresh mobile phase using high-purity solvents and additives. Flush the entire LC system thoroughly.
Matrix EffectsIf analyzing samples in a complex matrix (e.g., plasma), implement a more effective sample preparation method (e.g., solid-phase extraction) to remove interfering components.[1][2][3]
Leaks in the LC SystemInspect all fittings and connections for any signs of leaks, which can introduce air and cause baseline instability.
Dirty Ion SourceClean the ion source components according to the manufacturer's recommendations.
Problem: Inconsistent Retention Times
Potential Cause Troubleshooting Steps
Fluctuations in Pump PerformanceCheck the pump pressure trace for any irregularities. Degas the mobile phases to prevent bubble formation.
Column Temperature VariationsEnsure the column oven is maintaining a stable temperature.
Changes in Mobile Phase CompositionPrepare fresh mobile phase and ensure accurate mixing of solvents.
Column DegradationIf the column has been used extensively, it may need to be replaced.

Experimental Protocols

Protocol 1: Direct Infusion for Parameter Optimization

  • Prepare a this compound solution: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of acetonitrile (B52724) and water with 0.1% formic acid.

  • Infuse the solution: Using a syringe pump, infuse the solution directly into the mass spectrometer's ion source at a flow rate of 5-10 µL/min.

  • Optimize Ion Source Parameters: While infusing, adjust the ion source parameters (capillary voltage, source temperature, gas flows) to maximize the signal intensity of the precursor ion (m/z 392.5).

  • Perform a Product Ion Scan: With the optimized source parameters, perform a product ion scan of the precursor ion (m/z 392.5) to identify the most abundant and stable product ions.

  • Optimize Collision Energy: For the selected product ion(s), perform a collision energy optimization to find the voltage that yields the highest fragment ion intensity.

Protocol 2: Basic LC-MS/MS Method Development

  • LC System:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).[3]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.[3]

    • Gradient: Start with a suitable gradient (e.g., 5% B, hold for 0.5 min, ramp to 95% B over 2 min, hold for 1 min, then return to initial conditions and equilibrate).

    • Injection Volume: 10 µL.[3]

  • MS System:

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • MRM Transitions:

      • Tandospirone (for reference): m/z 384.2 → 122.1 (example)

      • This compound: m/z 392.5 → 122.1 (proposed starting point)

    • Optimized Parameters: Use the ion source and collision energy parameters determined from the direct infusion experiment.

Quantitative Data Summary

Table 1: Proposed Initial MRM Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
This compound392.5122.1Positive ESI

Note: These are suggested starting points and should be empirically optimized on your specific instrument.

Table 2: Example LC-MS/MS Parameters for the Structurally Similar Buspirone-d8[1][2][3]

ParameterValue
LC Conditions
ColumnC18 Reversed-Phase
Mobile PhaseAcetonitrile and 5 mM Ammonium Acetate with Trifluoroacetic Acid[1][2]
Flow Rate0.4 mL/min[3]
MS Conditions
Ionization ModePositive ESI
Precursor Ion (m/z)394.3
Product Ion (m/z)122.1

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_infusion Direct Infusion Optimization cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep_std Prepare this compound Standard infusion Infuse Standard into MS prep_std->infusion prep_sample Prepare Sample (e.g., Plasma Extraction) lc_sep LC Separation prep_sample->lc_sep opt_source Optimize Ion Source Parameters infusion->opt_source prod_scan Perform Product Ion Scan opt_source->prod_scan opt_ce Optimize Collision Energy prod_scan->opt_ce ms_detect MS/MS Detection (MRM) opt_ce->ms_detect lc_sep->ms_detect data_proc Process Data ms_detect->data_proc quant Quantification data_proc->quant

Caption: A typical experimental workflow for LC-MS/MS method development.

troubleshooting_logic start Low/No Signal for this compound check_std Check Standard Integrity start->check_std std_ok Standard OK check_std->std_ok Yes std_bad Prepare Fresh Standard check_std->std_bad No check_ms Check MS Settings ms_ok MS Settings OK check_ms->ms_ok Yes ms_bad Correct MS Settings check_ms->ms_bad No infuse Perform Direct Infusion infuse_ok Signal with Infusion infuse->infuse_ok Yes infuse_bad No Signal with Infusion infuse->infuse_bad No check_lc Check LC System lc_ok LC System OK check_lc->lc_ok Yes lc_bad Troubleshoot LC (Leaks, Clogs) check_lc->lc_bad No std_ok->check_ms ms_ok->infuse infuse_ok->check_lc

References

Technical Support Center: Quantification of Tandospirone with Tandospirone-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing and troubleshooting matrix effects during the quantification of Tandospirone (B1205299) using its stable isotope-labeled internal standard, Tandospirone-d8, by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in Tandospirone quantification?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, in this case, Tandospirone, by co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which can negatively impact the accuracy, precision, and sensitivity of the quantification.[3][4]

Q2: How does this compound, as a stable isotope-labeled internal standard (SIL-IS), help in mitigating matrix effects?

A2: this compound is the ideal internal standard because it is chemically identical to Tandospirone, with the only difference being the presence of eight deuterium (B1214612) atoms. This near-identical chemical nature means it co-elutes with Tandospirone and experiences the same degree of ion suppression or enhancement.[5] By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise results.

Q3: What are the common causes of matrix effects in bioanalytical samples?

A3: Matrix effects can be caused by a variety of endogenous and exogenous substances. Common sources include:

  • Endogenous components: Phospholipids, salts, proteins, and metabolites naturally present in biological samples.

  • Exogenous components: Dosing vehicles, anticoagulants (e.g., heparin), and co-administered drugs.[6]

Q4: Can a SIL-IS like this compound always completely compensate for matrix effects?

A4: While highly effective, a SIL-IS may not perfectly compensate for matrix effects in all situations. Severe ion suppression can affect both the analyte and the internal standard to the point where the signal is too low for reliable detection. Additionally, if chromatographic separation is poor, the analyte and internal standard may not experience the exact same matrix effect at every point across the peak. Therefore, it is crucial to assess the matrix effect during method validation.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Poor precision and/or accuracy in QC samples Significant matrix effects are present and not being fully compensated for by the internal standard.1. Evaluate Matrix Factor: Quantify the extent of ion suppression or enhancement using a post-extraction addition experiment. 2. Improve Sample Preparation: Enhance the sample clean-up to remove interfering matrix components. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE). 3. Optimize Chromatography: Modify the LC method (e.g., change column, mobile phase, or gradient) to separate Tandospirone from the interfering components.
Inconsistent or variable this compound response The degree of ion suppression or enhancement varies between different lots of the biological matrix.1. Assess Lot-to-Lot Variability: Perform the matrix effect experiment using at least six different lots of the biological matrix. 2. Enhance Sample Clean-up: A more robust sample preparation method is likely needed to remove the variable interfering components.
High background or "noisy" baseline Insufficient sample clean-up or carryover from previous injections.1. Improve Sample Preparation: Use a more effective extraction method (LLE or SPE). 2. Optimize Wash Solvents: Ensure the autosampler wash solvents are effective at cleaning the injection needle between samples. 3. Check for Carryover: Inject a blank sample after a high concentration standard to assess for carryover.
Peak tailing or splitting for both Tandospirone and this compound Column contamination or degradation.1. Flush the Column: Flush the column with a strong solvent to remove contaminants. 2. Replace the Column: If flushing does not resolve the issue, the column may need to be replaced.

Experimental Protocols

Protocol for Quantitative Assessment of Matrix Effects

This protocol is based on the post-extraction addition method, which is a standard approach for evaluating matrix effects in bioanalytical method validation.[7]

Objective: To quantify the matrix effect on Tandospirone and this compound by comparing the instrument response of the analytes in a clean solution to their response in an extracted blank matrix.

Materials:

  • Blank biological matrix (e.g., human plasma) from at least six different sources

  • Tandospirone and this compound stock solutions

  • All necessary solvents and reagents for sample preparation and LC-MS/MS analysis

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Tandospirone and this compound into the final reconstitution solvent at low and high concentrations.

    • Set B (Post-Extraction Spike): Extract blank plasma samples according to your established procedure. Spike Tandospirone and this compound into the extracted matrix at the same low and high concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike Tandospirone and this compound into blank plasma at low and high concentrations before extraction. Process these samples as you would an actual study sample.

  • Analyze the samples using the validated LC-MS/MS method.

  • Calculate the following parameters:

    • Matrix Factor (MF):

      • MF = (Peak Response in Set B) / (Peak Response in Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (RE):

      • RE = (Peak Response in Set C) / (Peak Response in Set B)

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF):

      • IS-Normalized MF = (MF of Tandospirone) / (MF of this compound)

      • The acceptance criteria for the coefficient of variation (CV%) of the IS-Normalized MF across the different matrix lots should be ≤15%.

Representative LC-MS/MS Method Parameters

The following are example parameters based on published methods for Tandospirone quantification.[8]

Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of plasma, add 25 µL of this compound internal standard solution.

  • Add 100 µL of 0.1 M NaOH and vortex.

  • Add 1 mL of ethyl acetate, vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of mobile phase.

Chromatographic Conditions:

  • Column: C18 column (e.g., Zorbax XDB C18, 4.6 x 50 mm, 5 µm)

  • Mobile Phase: Methanol:Water:Formic Acid (80:20:0.5, v/v/v)[8]

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Tandospirone: To be determined based on instrument tuning

    • This compound: To be determined based on instrument tuning

Data Presentation

The following tables present illustrative data for a successful matrix effect evaluation, as specific data for Tandospirone/Tandospirone-d8 is not publicly available.

Table 1: Matrix Factor and Recovery of Tandospirone and this compound

ConcentrationAnalyteMatrix LotPeak Area (Neat Solution - A)Peak Area (Post-Spike - B)Peak Area (Pre-Spike - C)Matrix Factor (B/A)Recovery % (C/B)
Low QCTandospirone150,00045,00038,2500.9085
251,00044,88038,1480.8885
This compound1100,00091,00077,3500.9185
2102,00089,76076,2960.8885
High QCTandospirone1500,000460,000391,0000.9285
2510,000453,900385,8150.8985
This compound11,000,000930,000790,5000.9385
21,020,000907,800771,6300.8985

Table 2: Internal Standard Normalized Matrix Factor

ConcentrationMatrix LotIS-Normalized Matrix Factor
Low QC10.99
21.00
30.98
41.01
50.99
61.02
Mean 1.00
CV% 1.5%
High QC10.99
21.00
30.98
41.02
50.99
61.01
Mean 1.00
CV% 1.4%

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_evaluation Evaluation A Set A: Spike in Neat Solvent LCMS LC-MS/MS Analysis A->LCMS B Set B: Spike Post-Extraction B->LCMS C Set C: Spike Pre-Extraction C->LCMS Blank Blank Matrix Blank->B Blank->C Calc_MF Calculate Matrix Factor (MF) (B vs A) LCMS->Calc_MF Calc_RE Calculate Recovery (RE) (C vs B) LCMS->Calc_RE Calc_ISMF Calculate IS-Normalized MF (MF_Analyte / MF_IS) Calc_MF->Calc_ISMF Decision CV of IS-Norm MF <= 15%? Calc_ISMF->Decision

Caption: Workflow for assessing matrix effects using the post-extraction addition method.

TandospironeSignaling Tandospirone Tandospirone Receptor 5-HT1A Receptor Tandospirone->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Reduces production PKA Protein Kinase A (PKA) cAMP->PKA Reduces activation Anxiolytic Anxiolytic Effect PKA->Anxiolytic Leads to

Caption: Simplified signaling pathway of Tandospirone's anxiolytic action.

References

Technical Support Center: Tandospirone & Tandospirone-d8 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the chromatographic peak shape of Tandospirone and its deuterated internal standard, Tandospirone-d8.

Frequently Asked Questions (FAQs)

Q1: Why am I observing peak tailing with Tandospirone and this compound?

Peak tailing is a common issue when analyzing basic compounds like Tandospirone. The primary cause is often secondary interactions between the positively charged analyte and negatively charged residual silanol (B1196071) groups on the silica-based column packing material.[1][2] This interaction slows down a portion of the analyte molecules, resulting in a "tailing" effect on the peak. Other potential causes include column overload and extra-column dead volume.[3][4][5]

Q2: How can I reduce or eliminate peak tailing?

There are several strategies to mitigate peak tailing for Tandospirone:

  • Mobile Phase pH Adjustment: Operating at a low pH (e.g., pH 2.5-3.5) using an acidic modifier like formic acid ensures that Tandospirone (a basic compound) is fully protonated (positively charged).[6] This also suppresses the ionization of acidic silanols on the column surface, minimizing the undesirable secondary interactions.[2]

  • Use of an Appropriate Column: Employing a high-purity, end-capped C18 or C8 column can significantly reduce the number of available free silanols.[7] Alternatively, columns with different stationary phases, such as phenyl-hexyl, or those with charged surface particles are designed to improve the peak shape for basic analytes.[8]

  • Mobile Phase Additives: Incorporating a buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) into the mobile phase can help maintain a consistent pH and ionic strength, which can improve peak shape.[2][3]

  • Reduce Sample Concentration: Injecting a lower concentration of your sample can prevent column overload, which is another cause of peak tailing.[1][3]

  • System Optimization: Ensure that all tubing and connections are properly fitted to minimize dead volume, which can contribute to peak distortion.[4][5]

Q3: My Tandospirone peak is fronting. What is the cause and how can I fix it?

Peak fronting is typically caused by column overload or injecting a sample dissolved in a solvent that is significantly stronger than the mobile phase.[9]

  • Solution for Overload: Dilute your sample and inject a smaller volume.

  • Solution for Solvent Mismatch: Ensure your sample is dissolved in the initial mobile phase or a weaker solvent. A strong sample solvent can cause the analyte band to spread prematurely at the column inlet.

Q4: I am seeing split peaks for both Tandospirone and this compound. What should I do?

If all peaks in your chromatogram are splitting, it often points to a physical problem in the system.[1]

  • Check for Column Contamination/Void: The inlet of the guard or analytical column may be blocked or have developed a void. Try backflushing the column or replacing the guard column. If the problem persists, the analytical column may need replacement.

  • Injection Solvent: A mismatch between the injection solvent and the mobile phase can sometimes cause peak splitting. Ensure the sample is fully dissolved and compatible with the mobile phase.[1]

Troubleshooting Workflows & Diagrams

A logical approach to troubleshooting is crucial for efficiently resolving peak shape issues.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Mobile Phase Optimization cluster_3 Hardware & Column Checks cluster_4 Resolution start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_overload Is the column overloaded? (Inject diluted sample) start->check_overload check_solvent Is sample solvent stronger than mobile phase? start->check_solvent adjust_pH Adjust Mobile Phase pH (Low pH, e.g., 0.1% Formic Acid) check_overload->adjust_pH No end Symmetrical Peak Shape Achieved check_overload->end Yes (Dilute Sample) check_solvent->adjust_pH No check_solvent->end Yes (Change Solvent) add_buffer Add Buffer (e.g., Ammonium Formate) adjust_pH->add_buffer check_column Use End-Capped Column or Alternative Chemistry add_buffer->check_column check_hardware Check for Dead Volume (Fittings, Tubing) check_column->check_hardware replace_guard Replace Guard Column check_hardware->replace_guard replace_guard->end Analyte_Interaction cluster_low_ph Low pH Mobile Phase (e.g., pH 3) cluster_mid_ph Mid-Range pH Mobile Phase (e.g., pH 5-7) silanol_low Si-OH (Neutral Silanol) interaction_low Result: Minimal secondary interaction, Good Peak Shape tandospirone_low Tandospirone-H+ (Protonated) tandospirone_low->silanol_low No Strong Attraction silanol_mid Si-O- (Ionized Silanol) interaction_mid Result: Strong ionic interaction, Peak Tailing tandospirone_mid Tandospirone-H+ (Protonated) tandospirone_mid->silanol_mid Strong Attraction

References

Tandospirone-d8 stability issues in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tandospirone-d8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential stability issues encountered when using this compound as an internal standard in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in biological samples?

A1: The stability of deuterated internal standards like this compound can be influenced by several factors:

  • pH: Acidic or basic conditions can catalyze the exchange of deuterium (B1214612) atoms with protons from the surrounding matrix, particularly if the deuterium labels are in labile positions.[1] It is advisable to maintain the pH of your samples as close to neutral as possible, if compatible with your analytical method.[1]

  • Temperature: Higher temperatures can accelerate both chemical degradation and deuterium-hydrogen exchange.[1] Therefore, proper storage at low temperatures (e.g., -20°C or -80°C) is crucial.

  • Light Exposure: Like many organic molecules, this compound may be susceptible to photodegradation. It is recommended to store solutions in amber vials or in the dark to minimize light exposure.[1][2]

  • Matrix Components: Enzymes and other reactive species within biological matrices such as plasma or urine can potentially contribute to the degradation of the internal standard.

  • Solvent Selection: The choice of solvent for stock and working solutions is critical. Protic solvents, especially under non-neutral pH conditions, can facilitate deuterium exchange. High-purity aprotic solvents like acetonitrile (B52724) are often recommended.[2]

Q2: What are the signs of this compound instability in my analytical run?

A2: Instability of your deuterated internal standard can manifest in several ways:

  • Inconsistent or low internal standard signal: A decreasing or variable signal for this compound across a batch of samples can indicate degradation.[1]

  • Inaccurate or inconsistent quantitative results: If the internal standard is not stable, it cannot effectively compensate for variations in sample processing, leading to poor accuracy and precision in your quality control (QC) samples.[3]

  • Appearance of a peak at a lower m/z: The loss of deuterium atoms and their replacement with hydrogen (H/D exchange) will result in a decrease in the mass of the internal standard, which may be detectable by mass spectrometry.[1]

  • Shift in retention time: While less common for deuterated standards, significant degradation could potentially lead to a shift in chromatographic retention time.[1]

Q3: What are the best practices for storing this compound stock and working solutions?

A3: To ensure the long-term stability of your this compound solutions, follow these guidelines:

  • Stock Solutions: Prepare stock solutions in a high-purity aprotic solvent such as acetonitrile or methanol. Store them in tightly sealed, amber vials at -20°C or lower for long-term storage.[2] It is also advisable to prepare smaller aliquots for daily use to avoid repeated freeze-thaw cycles of the main stock.[4]

  • Working Solutions: Prepare working solutions fresh as needed by diluting the stock solution. If storage is necessary, they should be kept under the same conditions as the stock solution.

  • Avoid Aqueous Storage: Long-term storage of deuterated standards in aqueous solutions is generally not recommended due to the increased risk of deuterium-hydrogen exchange.[5]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues related to this compound stability.

Observed Issue Potential Cause Troubleshooting Steps
Decreasing this compound response over the analytical run Autosampler Instability: The internal standard may be degrading in the autosampler over the course of the analysis.1. Perform an autosampler stability experiment by re-injecting a set of QC samples at the beginning and end of a typical run time. 2. Ensure the autosampler is temperature-controlled (e.g., 4°C). 3. Consider the composition of your reconstitution solvent; avoid strongly acidic or basic conditions.
High variability in this compound peak area between samples Inconsistent Sample Processing: Variability in extraction efficiency or matrix effects can lead to inconsistent internal standard response.[3] Degradation during sample preparation: The internal standard may be degrading during steps like sample thawing, vortexing, or evaporation.1. Review your sample preparation workflow for consistency. 2. Conduct a short-term (bench-top) stability experiment to ensure this compound is stable for the duration of your sample processing.[6] 3. Evaluate matrix effects by comparing the internal standard response in neat solution versus post-extraction spiked blank matrix.[6]
Poor accuracy and precision in QC samples Degradation during storage: The internal standard may have degraded during long-term storage or through multiple freeze-thaw cycles. Isotopic Exchange: The deuterium labels may be exchanging with protons from the matrix or solvents.1. Prepare a fresh stock solution of this compound and re-prepare QC samples.[1] 2. Perform a freeze-thaw stability experiment by analyzing QC samples after at least three freeze-thaw cycles.[6] 3. To investigate isotopic exchange, incubate this compound in a blank matrix for a duration equivalent to your sample preparation and analysis time, then analyze for the presence of the non-deuterated Tandospirone.[3]

Quantitative Data Summary

The following tables present hypothetical data from stability experiments for this compound in human plasma. These tables are for illustrative purposes to guide your own data analysis. Acceptance criteria are typically that the mean concentration should be within ±15% of the nominal concentration.[7]

Table 1: Freeze-Thaw Stability of this compound

Analyte Concentration (ng/mL)Cycle 1 (% of Nominal)Cycle 2 (% of Nominal)Cycle 3 (% of Nominal)
5 (Low QC)98.597.295.8
500 (High QC)101.299.898.9

Table 2: Short-Term (Bench-Top) Stability of this compound at Room Temperature

Analyte Concentration (ng/mL)0 hours (% of Nominal)4 hours (% of Nominal)8 hours (% of Nominal)
5 (Low QC)100.899.197.5
500 (High QC)99.598.798.1

Table 3: Long-Term Stability of this compound at -80°C

Analyte Concentration (ng/mL)1 Month (% of Nominal)3 Months (% of Nominal)6 Months (% of Nominal)
5 (Low QC)99.398.596.9
500 (High QC)102.1100.499.2

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

  • Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

  • Procedure:

    • Prepare at least five replicates of low and high concentration QC samples in the relevant biological matrix.

    • Store the QC samples at the intended storage temperature (e.g., -80°C) for at least 24 hours.

    • Thaw the samples completely at room temperature.

    • Once thawed, refreeze the samples at the storage temperature for at least 12 hours. This completes one freeze-thaw cycle.

    • Repeat this process for a minimum of three cycles.

    • After the final cycle, process the samples and analyze them with a fresh set of calibration standards.

    • Compare the results to the nominal concentrations.

Protocol 2: Short-Term (Bench-Top) Stability Assessment

  • Objective: To evaluate the stability of this compound in the biological matrix at room temperature for a period that simulates the sample handling and preparation time.

  • Procedure:

    • Prepare at least five replicates of low and high concentration QC samples.

    • Allow the samples to sit at room temperature for a predefined period (e.g., 4, 8, or 24 hours).

    • At the end of the period, process the samples and analyze them.

    • Compare the results to freshly prepared calibration standards and QC samples that were not left at room temperature.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cycles Freeze-Thaw Cycles (Repeat 3x) cluster_analysis Analysis prep_qc Prepare Low & High QC Samples store_initial Store at -80°C for 24h prep_qc->store_initial thaw Thaw at Room Temp store_initial->thaw refreeze Refreeze at -80°C for 12h thaw->refreeze Cycle process_samples Process Samples refreeze->process_samples analyze LC-MS/MS Analysis process_samples->analyze data_eval Evaluate Stability analyze->data_eval Compare to Nominal Conc.

Caption: Workflow for Freeze-Thaw Stability Assessment.

signaling_pathway tandospirone Tandospirone receptor 5-HT1A Receptor tandospirone->receptor Partial Agonist g_protein Gi/o Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits neuronal_activity Decreased Neuronal Activity g_protein->neuronal_activity Via GIRK channels (Hyperpolarization) camp cAMP ac->camp Converts ATP to ac->camp   (-) pka Protein Kinase A camp->pka Activates camp->pka   (-) pka->neuronal_activity Modulates

Caption: Simplified Signaling Pathway of Tandospirone.

References

Technical Support Center: Addressing Ion Suppression with Tandospirone-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding ion suppression when using Tandospirone-d8 as an internal standard in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how can it affect my Tandospirone analysis?

A1: Ion suppression is a matrix effect frequently encountered in Liquid Chromatography-Mass Spectrometry (LC-MS). It refers to the reduction in the ionization efficiency of a target analyte, in this case, Tandospirone, due to the presence of co-eluting components from the sample matrix (e.g., plasma, urine).[1][2][3] This suppression can lead to a decreased signal intensity, which negatively impacts the accuracy, precision, and sensitivity of your quantitative analysis, potentially leading to an underestimation of the Tandospirone concentration.[4]

Q2: I am using this compound, a deuterated internal standard. Shouldn't this automatically correct for ion suppression?

A2: Ideally, a deuterated internal standard like this compound will co-elute with the unlabeled Tandospirone and experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved.[4][5] However, perfect correction is not always guaranteed. If there is a slight chromatographic separation between Tandospirone and this compound (due to the deuterium (B1214612) isotope effect), they may be affected differently by matrix components, leading to inaccurate results.[5][6]

Q3: What are the common sources of ion suppression in bioanalytical methods?

A3: Ion suppression can be caused by various endogenous and exogenous substances. Common sources include:

  • Endogenous matrix components: Salts, phospholipids, proteins, and metabolites naturally present in biological samples.[1]

  • Exogenous substances: Dosing vehicles, co-administered drugs, and contaminants introduced during sample preparation, such as plasticizers from labware.[1]

  • Mobile phase additives: Some ion-pairing agents can cause significant suppression.

Q4: How can I quantitatively assess the extent of ion suppression in my Tandospirone assay?

A4: The degree of ion suppression can be quantitatively evaluated by calculating the Matrix Factor (MF) and the Internal Standard Normalized Matrix Factor (IS-normalized MF).[1][7] An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. The IS-normalized MF corrects the analyte's matrix factor with that of the internal standard, providing a more accurate assessment of the method's robustness against matrix effects.[7][8]

Troubleshooting Guides

Issue 1: Low Tandospirone signal in matrix samples compared to neat standards, despite using this compound.

This is a classic indication that the internal standard is not fully compensating for the matrix effect.

Troubleshooting Workflow:

start Low Analyte Signal in Matrix check_coelution Verify Co-elution of Tandospirone & this compound start->check_coelution post_column_infusion Perform Post-Column Infusion Experiment check_coelution->post_column_infusion If co-eluting optimize_chromatography Optimize Chromatographic Separation check_coelution->optimize_chromatography If not co-eluting post_column_infusion->optimize_chromatography Identify Suppression Zone improve_sample_prep Enhance Sample Preparation optimize_chromatography->improve_sample_prep evaluate_matrix_factor Calculate Matrix Factor (MF) & IS-Normalized MF improve_sample_prep->evaluate_matrix_factor end Accurate Quantification evaluate_matrix_factor->end If MF ≈ 1

Caption: Troubleshooting workflow for low analyte signal.

Detailed Steps:

  • Verify Co-elution: Inject a mixed standard of Tandospirone and this compound to confirm they have identical retention times. Even a small offset can lead to differential ion suppression.[5][6]

  • Perform Post-Column Infusion: This experiment helps identify regions in the chromatogram where ion suppression is most pronounced.

  • Optimize Chromatography: Adjust the mobile phase gradient or change the analytical column to shift the elution of Tandospirone away from the suppression zones.[9]

  • Enhance Sample Preparation: Implement more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Calculate Matrix Factor: Quantify the extent of ion suppression to determine if the implemented changes are effective.

Issue 2: High variability in this compound signal across different samples.

This suggests that the matrix composition is highly variable between samples, leading to inconsistent ion suppression.

Troubleshooting Workflow:

start Variable IS Signal check_sample_prep Review Sample Preparation Consistency start->check_sample_prep matrix_matched_cal Use Matrix-Matched Calibrators check_sample_prep->matrix_matched_cal If consistent robust_sample_prep Implement a More Robust Sample Prep check_sample_prep->robust_sample_prep If inconsistent check_different_lots Evaluate Matrix Effect in Different Lots matrix_matched_cal->check_different_lots robust_sample_prep->check_different_lots end Consistent Results check_different_lots->end If variability is low

Caption: Troubleshooting workflow for variable internal standard signal.

Detailed Steps:

  • Review Sample Preparation Consistency: Ensure that the sample preparation procedure is being performed consistently for all samples.

  • Use Matrix-Matched Calibrators: Prepare calibration standards and quality controls in the same biological matrix as the unknown samples to compensate for consistent matrix effects.[3]

  • Implement a More Robust Sample Preparation: Techniques like SPE are generally better at removing matrix interferences than simpler methods like protein precipitation.

  • Evaluate Matrix Effect in Different Lots: Assess the matrix effect in at least six different lots of the biological matrix to ensure the method is rugged.[7]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

Objective: To qualitatively identify the retention time regions where co-eluting matrix components cause ion suppression.

Experimental Setup:

lc_pump LC Pump Mobile Phase injector Autosampler Blank Matrix Extract lc_pump->injector column Analytical Column injector->column tee column->tee ms Mass Spectrometer tee->ms syringe_pump Syringe Pump Tandospirone/Tandospirone-d8 Standard Solution syringe_pump->tee

Caption: Experimental setup for post-column infusion.

Methodology:

  • Prepare a standard solution of Tandospirone and this compound in a suitable solvent at a concentration that provides a stable and moderate signal.

  • Set up the LC-MS/MS system with the analytical column.

  • Connect the outlet of the analytical column to one inlet of a T-piece.

  • Connect a syringe pump containing the standard solution to the other inlet of the T-piece.

  • Connect the outlet of the T-piece to the mass spectrometer's ion source.

  • Begin infusing the standard solution at a low, constant flow rate (e.g., 10 µL/min).

  • Once a stable baseline signal is achieved for both Tandospirone and this compound, inject an extracted blank matrix sample onto the LC column.

  • Monitor the signal for both compounds throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression.[9][10]

Protocol 2: Quantitative Assessment of Matrix Effects

Objective: To calculate the Matrix Factor (MF) and the Internal Standard Normalized Matrix Factor (IS-normalized MF).

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Tandospirone and this compound into the mobile phase at low and high concentrations.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike Tandospirone and this compound into the extracted matrix at the same low and high concentrations as Set A.

    • Set C (Pre-Spiked Matrix): Spike Tandospirone and this compound into the blank biological matrix before extraction at the same low and high concentrations. (This set is used to determine recovery, which is not detailed here but is part of a full method validation).

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

  • Calculate the Internal Standard Normalized Matrix Factor (IS-normalized MF):

    • IS-normalized MF = (MF of Tandospirone) / (MF of this compound)

Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF from the different lots of matrix should not be greater than 15%.[7]

Data Presentation

Table 1: Hypothetical Matrix Factor (MF) and IS-Normalized MF Data for Tandospirone

Matrix LotTandospirone Peak Area (Set B)Tandospirone Peak Area (Set A)Tandospirone MFThis compound Peak Area (Set B)This compound Peak Area (Set A)This compound MFIS-Normalized MF
185,000100,0000.8586,000100,0000.860.99
282,000100,0000.8284,000100,0000.840.98
388,000100,0000.8889,000100,0000.890.99
480,000100,0000.8081,000100,0000.810.99
590,000100,0000.9091,000100,0000.910.99
684,000100,0000.8485,000100,0000.850.99
Mean 0.85 0.86 0.99
%CV 4.7% 4.1% 0.5%

Table 2: Typical LC-MS/MS Parameters for Tandospirone Analysis

ParameterValue
LC System UPLC System
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole
Ionization Mode ESI Positive
MRM Transition (Tandospirone) m/z 386.2 -> 122.1
MRM Transition (this compound) m/z 394.2 -> 122.1
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C

Note: These parameters are illustrative and should be optimized for your specific instrumentation and application.

References

Technical Support Center: Minimizing Carryover of Tandospirone and Tandospirone-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize carryover of Tandospirone (B1205299) and its deuterated internal standard, Tandospirone-d8, during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is analyte carryover and why is it a concern for Tandospirone and this compound analysis?

A1: Analyte carryover is the appearance of a small peak in a blank injection that follows a high-concentration sample injection.[1][2] This occurs when residual amounts of Tandospirone or this compound from a previous injection remain in the LC-MS/MS system, leading to inaccurate quantification, especially at the lower limit of quantitation (LLOQ).[3][4] Minimizing carryover is crucial for reliable and reproducible bioanalytical data.[5]

Q2: What are the common sources of carryover in an LC-MS/MS system?

A2: Common sources of carryover include the autosampler needle, injection valve, sample loop, transfer tubing, and the analytical column itself.[6] Adsorption of the analyte onto these surfaces is a primary cause.[6] Worn or dirty rotor seals in the injection valve are also a frequent cause of carryover.[4]

Q3: What is an acceptable level of carryover for Tandospirone and this compound?

A3: According to regulatory guidelines for bioanalytical method validation, carryover in a blank sample following the highest calibration standard should not be more than 20% of the analyte response at the Lower Limit of Quantitation (LLOQ) and 5% for the internal standard.[7]

Q4: How can I differentiate between carryover and system contamination?

A4: To distinguish between carryover and contamination, a specific injection sequence is recommended.[4] In the case of carryover, injecting a series of blank samples after a high-concentration standard will show a progressively decreasing peak area.[1] If the peak area remains relatively constant across multiple blank injections, it is likely due to contamination of the mobile phase, solvent lines, or the blank solution itself.[4][8]

Troubleshooting Guides

Guide 1: Systematic Approach to Identifying the Source of Carryover

This guide provides a step-by-step workflow to systematically isolate the source of carryover for Tandospirone and this compound.

Experimental Protocol: Carryover Source Identification

  • Initial Carryover Check:

    • Inject a high-concentration Tandospirone standard.

    • Immediately inject a blank sample (mobile phase or reconstitution solvent).

    • If a peak corresponding to Tandospirone is observed in the blank injection and meets the carryover criteria (e.g., >20% of LLOQ), proceed to the next step.

  • Isolating the Injector and Fluidics:

    • Replace the analytical column with a zero-dead-volume union.

    • Repeat the injection sequence of a high-concentration standard followed by a blank.

    • If carryover persists, the source is likely in the autosampler (needle, rotor seal, sample loop) or connecting tubing.

    • If carryover is significantly reduced or eliminated, the analytical column is a primary contributor.

  • Evaluating the Autosampler:

    • Inspect and clean the autosampler needle and injection port.

    • If the problem persists, replace the rotor seal and sample loop.

    • Optimize the needle wash procedure by using a stronger wash solvent and increasing the wash volume and/or duration.

Troubleshooting Logic Diagram

Carryover_Troubleshooting start Carryover Observed for Tandospirone/Tandospirone-d8 check_injector Replace Column with Union Inject High Conc. -> Blank start->check_injector injector_carryover Carryover Persists? check_injector->injector_carryover column_source Column is a major source of carryover injector_carryover->column_source No autosampler_source Source is likely Autosampler/Tubing injector_carryover->autosampler_source Yes clean_column Implement rigorous column wash column_source->clean_column check_wash Optimize Needle Wash (Stronger Solvent, Volume) autosampler_source->check_wash wash_effective Carryover Reduced? check_wash->wash_effective replace_parts Inspect and Replace Rotor Seal & Sample Loop wash_effective->replace_parts No resolved Issue Resolved wash_effective->resolved Yes replace_parts->resolved

Caption: Systematic workflow for identifying the source of Tandospirone carryover.

Guide 2: Optimizing Wash Solvents and Procedures

An effective wash procedure is critical for minimizing carryover. Tandospirone, being a basic compound, may require specific solvent compositions for efficient removal from system surfaces.

Experimental Protocol: Wash Solvent Optimization

  • Baseline Measurement:

    • Establish the baseline carryover percentage with your current wash solvent (e.g., 50:50 Methanol (B129727):Water).

    • Inject the highest calibration standard of Tandospirone, followed by a blank injection. Calculate the carryover percentage relative to the LLOQ.

  • Test a Range of Wash Solvents:

    • Prepare a series of wash solutions with varying compositions. Good starting points for basic compounds like Tandospirone include:

      • High organic content (e.g., 90% Acetonitrile or Methanol with 0.1% Formic Acid).

      • Addition of a stronger, less polar solvent like Isopropanol (e.g., 50:50 Isopropanol:Acetonitrile).

      • A basic modifier to neutralize residual acidic sites on surfaces (e.g., 0.1% Ammonium (B1175870) Hydroxide in organic solvent).

    • For each test solvent, perform at least two wash cycles.

    • Repeat the high-concentration standard and blank injection sequence for each new wash solvent.

  • Evaluate Wash Volume and Duration:

    • Once an effective solvent composition is identified, evaluate the effect of increasing the wash volume and/or the number of wash cycles.

    • Inject the high-concentration standard followed by a blank, using the optimized wash solvent with increased volume or cycles.

Data Presentation: Wash Solvent Optimization for Tandospirone Carryover

Wash Solvent CompositionWash CyclesWash Volume (µL)Tandospirone Carryover (% of LLOQ)This compound Carryover (% of LLOQ)
50:50 Methanol:Water150035.2%8.1%
90:10 Acetonitrile:Water + 0.1% Formic Acid150018.5%4.5%
50:50 Isopropanol:Acetonitrile150012.1%3.2%
90:10 Acetonitrile:Water + 0.1% Ammonium Hydroxide15009.8%2.5%
90:10 Acetonitrile:Water + 0.1% Ammonium Hydroxide 2 1000 < 5.0% < 1.0%

Note: The data presented in this table is illustrative and will vary based on the specific LC-MS/MS system and method conditions.

Wash Solvent Selection Workflow

Wash_Solvent_Optimization start Establish Baseline Carryover with Current Wash Solvent test_solvents Test a Range of Wash Solvents (High Organic, IPA, Basic Modifier) start->test_solvents evaluate_performance Measure Carryover for Each Solvent test_solvents->evaluate_performance best_solvent Identify Most Effective Solvent Composition evaluate_performance->best_solvent optimize_volume Optimize Wash Volume and Number of Cycles best_solvent->optimize_volume Effective Solvent Found final_validation Validate Final Wash Protocol optimize_volume->final_validation protocol_implemented Implement Optimized Wash Protocol final_validation->protocol_implemented

Caption: Workflow for optimizing the autosampler wash solvent and procedure.

Guide 3: Mobile Phase and Column Conditioning

The composition of the mobile phase and proper column conditioning can significantly impact carryover.

Experimental Protocol: Mobile Phase and Gradient Optimization

  • Mobile Phase Composition:

    • For Tandospirone analysis, a typical mobile phase consists of an organic solvent (e.g., methanol or acetonitrile) and an aqueous component with a modifier (e.g., formic acid or ammonium acetate).[8][9]

    • To reduce carryover, ensure the final mobile phase composition at the end of the gradient is strong enough to elute any remaining Tandospirone from the column. Consider increasing the percentage of the organic solvent in the final step of the gradient.

  • Column Wash Step:

    • Incorporate a high-organic wash step at the end of each injection's gradient profile before re-equilibration. For example, hold at 95% organic for 1-2 minutes.

    • Ensure the column is adequately re-equilibrated to the initial mobile phase conditions before the next injection to ensure reproducible chromatography.

Signaling Pathway Analogy: Analyte Retention and Elution

While not a biological signaling pathway, the principles of analyte interaction with the stationary phase can be visualized similarly.

Analyte_Column_Interaction cluster_injection Injection & Retention cluster_elution Elution & Carryover Tandospirone Tandospirone (Analyte) Column C18 Stationary Phase (Hydrophobic) Tandospirone->Column Adsorption Detector MS Detector Column->Detector Elution Carryover Residual Tandospirone (Carryover) Column->Carryover Incomplete Elution MobilePhase Strong Mobile Phase (High % Organic) MobilePhase->Column Desorption

Caption: Analyte interaction with the stationary phase leading to potential carryover.

References

resolving chromatographic co-elution with Tandospirone-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving chromatographic co-elution issues encountered during the analysis of Tandospirone (B1205299) using its deuterated internal standard, Tandospirone-d8.

Troubleshooting Guide: Resolving Co-elution with this compound

Co-elution in LC-MS/MS analysis occurs when the analyte (Tandospirone) and its deuterated internal standard (this compound) are not adequately separated from interfering compounds. This can lead to inaccurate quantification. The following table outlines common problems, their potential causes, and systematic solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Poor peak shape (fronting, tailing, or splitting) for Tandospirone and/or this compound 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Column overload. 4. Co-elution with an interfering compound.[1][2]1. Flush the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH to be at least 2 units away from the pKa of Tandospirone. 3. Reduce the injection volume or sample concentration. 4. Investigate for co-eluting interferences by modifying chromatographic conditions (see below).
Inaccurate quantification or high variability in results 1. Co-eluting interference with either the analyte or the internal standard. 2. Ion suppression or enhancement due to matrix effects.[3][4] 3. Cross-talk between MRM transitions of Tandospirone and this compound.1. Optimize the chromatographic method to separate the interference (see detailed protocol below). 2. Evaluate and minimize matrix effects by improving sample preparation or adjusting chromatographic conditions. 3. Ensure that the MRM transitions are specific and that there is no isotopic contribution between the analyte and IS channels.
Analyte and Internal Standard peaks are not baseline resolved from an unknown peak 1. Insufficient chromatographic selectivity. 2. Suboptimal mobile phase composition or gradient.1. Modify Mobile Phase: Adjust the organic modifier (e.g., switch from acetonitrile (B52724) to methanol (B129727) or vice versa) or change the pH of the aqueous phase.[5] 2. Adjust Gradient: Decrease the ramp rate of the gradient to improve separation.[5] 3. Change Column: Select a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to alter selectivity.[5]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak showing a shoulder or appearing broader than the Tandospirone peak?

A shoulder or broadening of the internal standard peak can be an indication of co-elution with an interfering substance from the matrix or a metabolite.[1][2] While deuterated internal standards are expected to co-elute closely with the analyte, any distortion in peak shape should be investigated. Use a high-resolution mass spectrometer to examine the mass spectrum across the peak for any unexpected ions.

Q2: Can metabolites of Tandospirone co-elute with Tandospirone or this compound?

Yes, metabolites of Tandospirone, such as 1-(2-pyrimidinyl)-piperazine (1-PP), can potentially interfere with the analysis.[6] While 1-PP is structurally different and likely to be chromatographically separated, it is crucial to develop a selective method that can resolve the parent drug from its major metabolites.

Q3: How can I confirm that co-elution is the cause of my analytical issues?

If you have a diode array detector (DAD), you can assess peak purity across the chromatographic peak.[1][2] With a mass spectrometer, you can acquire spectra at different points across the peak (peak apex, leading edge, and tailing edge) and look for differences in the mass spectra, which would indicate the presence of more than one compound.[2]

Q4: Is it always necessary to chromatographically separate Tandospirone from this compound?

No, in isotope dilution mass spectrometry, the analyte and its stable isotope-labeled internal standard are expected to have very similar chromatographic behavior and often co-elute. The mass spectrometer can differentiate them based on their mass-to-charge ratio (m/z). The primary concern is the co-elution of an interference with either the analyte or the internal standard, which would affect the accuracy of the measurement.

Experimental Protocols

Method Development for Resolving Co-elution of Tandospirone

This protocol provides a systematic approach to developing a robust LC-MS/MS method for Tandospirone, minimizing the risk of co-elution.

1. Initial LC-MS/MS Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS Detection: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Tandospirone: [Precursor ion] -> [Product ion]

    • This compound: [Precursor ion+8] -> [Product ion]

2. Optimization of Chromatographic Separation:

  • Gradient Optimization: If co-elution is observed, shallow the gradient. For example, extend the gradient time to 10 minutes or introduce a hold at a specific organic percentage to improve the separation of closely eluting peaks.

  • Mobile Phase Modifier: If gradient optimization is insufficient, change the organic modifier to methanol. The different selectivity of methanol may resolve the co-eluting peaks.

  • pH Adjustment: Investigate the effect of mobile phase pH. Prepare mobile phases with different pH values (e.g., using ammonium (B1175870) formate) to alter the ionization state of Tandospirone and potential interferences, thereby changing their retention.

  • Column Screening: If co-elution persists, screen columns with different stationary phases (e.g., C8, Phenyl-Hexyl, or a column with a different bonding chemistry).

3. Sample Preparation:

A simple and effective sample preparation method is crucial to minimize matrix effects. A liquid-liquid extraction or solid-phase extraction is recommended for plasma samples.[7][8]

Visualizations

cluster_0 Troubleshooting Workflow for Co-elution A Observe Poor Peak Shape or Inaccurate Results B Investigate for Co-elution A->B C Assess Peak Purity (DAD or MS Scan) B->C D Optimize Chromatographic Method C->D Co-elution Confirmed E Modify Mobile Phase Composition D->E F Adjust Gradient Profile D->F G Change Column Chemistry D->G H Re-evaluate Peak Shape and Accuracy E->H F->H G->H H->D Issue Persists I Method Validated H->I Resolution Achieved

Caption: A logical workflow for troubleshooting co-elution issues.

cluster_1 Method Development Strategy Start Start Method Development SelectColumn Select Initial Column (e.g., C18) Start->SelectColumn OptimizeMP Optimize Mobile Phase SelectColumn->OptimizeMP DevelopGradient Develop Gradient Program OptimizeMP->DevelopGradient AssessPerformance Assess Peak Shape & Resolution DevelopGradient->AssessPerformance CoElution Co-elution Observed? AssessPerformance->CoElution ModifyMethod Modify Method CoElution->ModifyMethod Yes Finalize Finalize Method CoElution->Finalize No ModifyMethod->OptimizeMP

Caption: A systematic approach to LC method development.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Tandospirone Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantification of Tandospirone (B1205299), a selective 5-HT1A receptor agonist used in the treatment of anxiety and depression. A core focus is placed on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Tandospirone-d8 as a stable isotope-labeled internal standard, offering high precision and accuracy. This is contrasted with an alternative LC-MS/MS method employing a different internal standard and a UV-Vis spectrophotometric method, providing a comprehensive overview for selecting the appropriate analytical strategy based on specific research needs.

Method Comparison at a Glance

The choice of an analytical method for Tandospirone quantification is critical for accurate pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. The following table summarizes the key performance characteristics of two prominent methods: LC-MS/MS and UV-Vis Spectrophotometry.

ParameterLC-MS/MS with this compound (Anticipated)LC-MS/MS with Diphenhydramine IS[1]UV-Vis Spectrophotometry (General)
Principle Chromatographic separation followed by mass-to-charge ratio detectionChromatographic separation followed by mass-to-charge ratio detectionMeasurement of light absorption by the analyte
Internal Standard This compoundDiphenhydramine[1]Not typically used
Linearity Range High10.0–5,000 pg/mL[1]Narrower, typically in µg/mL range
Lower Limit of Quantification (LLOQ) Very low (pg/mL)10.0 pg/mL[1]Higher (µg/mL)
Accuracy (% Recovery) High (typically 95-105%)94.4% to 102.1%[1]Variable, susceptible to matrix interference
Precision (%RSD) Very low (<15%)< 13% (intraday and interday)[1]Generally higher than LC-MS/MS
Selectivity HighHigh[1]Lower, prone to interference from excipients
Application Bioanalysis (plasma, tissue), pharmacokinetic studiesBioanalysis (plasma), pharmacokinetic studies[1]Quality control of bulk drug and formulations

Experimental Protocols

LC-MS/MS Method with this compound Internal Standard

While a specific public domain validation study detailing the use of this compound was not identified, the following protocol is based on established bioanalytical LC-MS/MS methods and best practices. This compound serves as an ideal internal standard as its chemical and physical properties are nearly identical to Tandospirone, ensuring accurate correction for variations during sample processing and analysis.

a. Sample Preparation (Human Plasma)

  • Thaw frozen human plasma samples at room temperature.

  • To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized).

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

b. Chromatographic and Mass Spectrometric Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Tandospirone: Precursor ion → Product ion (To be determined experimentally)

    • This compound: Precursor ion → Product ion (To be determined experimentally)

c. Method Validation Parameters (Anticipated)

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99 over a range of e.g., 10-5000 pg/mL
Accuracy Mean accuracy within 85-115% (80-120% for LLOQ)
Precision RSD ≤ 15% (≤ 20% for LLOQ) for intra- and inter-day
LLOQ Signal-to-noise ratio ≥ 10
Selectivity No significant interfering peaks at the retention times of the analyte and IS
Matrix Effect IS-normalized matrix factor within an acceptable range
Recovery Consistent and reproducible
Stability Stable under various storage and processing conditions
LC-MS/MS Method with Diphenhydramine Internal Standard

This method provides a validated alternative for the quantification of Tandospirone in human plasma.

a. Sample Preparation (Human Plasma)[1]

  • To 1 mL of plasma, add the internal standard, diphenhydramine.

  • Perform a liquid-liquid extraction.

b. Chromatographic and Mass Spectrometric Conditions[1]

  • LC System: Liquid chromatography system.

  • Column: Zorbax XDB C18 column.

  • Mobile Phase: Methanol-water-formic acid (80:20:0.5, v/v/v).

  • Mass Spectrometer: Tandem mass spectrometer with an electrospray ionization source.

c. Published Validation Data[1]

ParameterResult
Linearity Range 10.0–5,000 pg/mL
LLOQ 10.0 pg/mL
Accuracy 94.4% to 102.1%
Precision Intraday and interday RSD < 13%
Selectivity Highly selective
UV-Vis Spectrophotometric Method

This method is suitable for the quantification of Tandospirone in bulk drug and pharmaceutical dosage forms.

a. Sample Preparation (Tablets)

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of Tandospirone citrate.

  • Dissolve the powder in a suitable solvent (e.g., methanol (B129727) or 0.1 N HCl).

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Filter the solution to remove insoluble excipients.

  • Dilute the filtrate with the solvent to a suitable concentration within the linear range of the assay.

b. Spectrophotometric Conditions

  • Instrument: A UV-Vis spectrophotometer.

  • Solvent: Methanol or 0.1 N HCl.

  • Wavelength of Maximum Absorbance (λmax): To be determined by scanning a standard solution (approximately 238 nm).

  • Blank: The solvent used for sample preparation.

c. Method Validation Parameters (General)

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99 over a specified concentration range (e.g., 5-25 µg/mL)
Accuracy Mean % recovery within 98-102%
Precision RSD ≤ 2% for repeatability and intermediate precision
LOD & LOQ Determined based on signal-to-noise ratio or standard deviation of the response and the slope
Specificity No interference from excipients at the analytical wavelength

Visualizing the Workflow

Diagram 1: LC-MS/MS Bioanalytical Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound Plasma->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC LC Separation Inject->LC MSMS MS/MS Detection LC->MSMS Quantify Quantification MSMS->Quantify Report Report Generation Quantify->Report

Caption: Workflow for Tandospirone quantification in plasma using LC-MS/MS.

Diagram 2: UV-Vis Spectrophotometric Workflow for Tablets

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing Tablets Tablet Powder Dissolve Dissolution in Solvent Tablets->Dissolve Sonicate Sonication Dissolve->Sonicate Filter Filtration Sonicate->Filter Dilute Dilution Filter->Dilute Measure Measure Absorbance at λmax Dilute->Measure Calculate Calculate Concentration Measure->Calculate Report Report Generation Calculate->Report

Caption: Workflow for Tandospirone quantification in tablets by UV-Vis.

Conclusion

The choice between LC-MS/MS and UV-Vis spectrophotometry for Tandospirone analysis depends on the specific application. For bioanalytical applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in biological matrices, LC-MS/MS with a stable isotope-labeled internal standard like this compound is the gold standard. For routine quality control of bulk drug and pharmaceutical formulations where high concentrations of the analyte are present and the matrix is less complex, UV-Vis spectrophotometry offers a simpler, more cost-effective, and rapid alternative. This guide provides the foundational information and comparative data to assist researchers in selecting and validating the most appropriate analytical method for their needs.

References

A Researcher's Guide to Internal Standards in Tandospirone Quantification: A Comparative Analysis of Tandospirone-d8

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of bioanalytical chemistry, the accuracy of quantitative analysis is paramount. For researchers, scientists, and drug development professionals working with the anxiolytic agent tandospirone (B1205299), the choice of an appropriate internal standard (IS) is a critical decision that directly impacts the reliability of pharmacokinetic and metabolic studies. This guide provides an objective comparison of Tandospirone-d8, a deuterated internal standard, with other common alternatives, supported by experimental principles and data presentation.

The Gold Standard: this compound

This compound is a stable isotope-labeled analog of tandospirone, where eight hydrogen atoms have been replaced with deuterium.[1] This subtle modification results in a compound that is chemically identical to the analyte of interest but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by a mass spectrometer.[2] The key advantage of using a stable isotope-labeled internal standard like this compound lies in its ability to mimic the behavior of the analyte throughout the entire analytical process, from sample extraction to ionization in the mass spectrometer.[2][3] This co-elution and similar ionization response provide the most effective compensation for variations in sample preparation, injection volume, and matrix effects.[2][3]

Alternatives to this compound

While deuterated standards are considered the gold standard, other compounds have been utilized as internal standards in tandospirone analysis. These can be broadly categorized as:

  • Structural Analogs: These are molecules with a similar chemical structure to the analyte.

  • Other Unrelated Compounds: In some cases, commercially available and well-characterized compounds with different chemical structures are used. For instance, studies have employed diphenhydramine (B27) and amlodipine (B1666008) as internal standards for the analysis of tandospirone and the structurally similar buspirone, respectively.[4] Another study analyzing a panel of drugs including tandospirone used oxazepam-d5.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of stable isotope-labeled internal standards, such as this compound, over non-deuterated alternatives is well-documented in scientific literature. The following table summarizes the expected performance differences based on established principles of bioanalytical method development.

Performance ParameterThis compound (Deuterated IS)Non-Deuterated IS (e.g., Structural Analog)Rationale
Compensation for Matrix Effects ExcellentVariable to PoorThis compound co-elutes with tandospirone and experiences identical ion suppression or enhancement.[3] A non-deuterated IS will have a different retention time and be affected by matrix components differently.
Correction for Extraction Recovery ExcellentGood to VariableMinor differences in physicochemical properties can lead to variations in extraction efficiency between the analyte and a structural analog. This compound's identical properties ensure consistent recovery.[2]
Accuracy HighModerate to HighBy effectively correcting for variability, deuterated standards lead to more accurate quantification.[3]
Precision HighModerate to HighThe consistent correction for analytical variability results in lower coefficients of variation (CV%).
Method Robustness HighModerateMethods using deuterated standards are generally more rugged and less susceptible to minor variations in experimental conditions.[2]
Cost HigherLowerThe synthesis of stable isotope-labeled compounds is more complex and expensive.[5]

Experimental Protocols

To objectively compare the performance of this compound with an alternative internal standard, a series of validation experiments should be conducted. The following outlines a typical experimental protocol for evaluating the matrix effect, a critical parameter in bioanalytical assays.

Objective: To assess the ability of this compound and a non-deuterated internal standard to compensate for matrix-induced ion suppression or enhancement in the quantification of tandospirone.

Materials:

  • Blank human plasma from at least six different sources

  • Tandospirone analytical standard

  • This compound internal standard

  • Alternative internal standard (e.g., a structural analog)

  • Reagents for sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction)

  • LC-MS/MS system

Methodology:

  • Preparation of Sample Sets:

    • Set 1 (Analyte and IS in Neat Solution): Prepare a solution containing tandospirone and both internal standards (this compound and the alternative IS) at a known concentration in the mobile phase or reconstitution solvent.

    • Set 2 (Analyte and IS in Post-Extraction Spiked Matrix): Extract blank plasma from the six different sources. Spike the extracted blank matrix with tandospirone and both internal standards at the same concentration as in Set 1.[3]

    • Set 3 (Matrix Blanks): Extract blank plasma from the six different sources without spiking any analytes or internal standards.

  • Sample Analysis: Analyze all prepared samples using a validated LC-MS/MS method. A typical method for tandospirone might involve:

    • Chromatographic Separation: A C18 column with a mobile phase consisting of a mixture of methanol, water, and formic acid.[4]

    • Mass Spectrometric Detection: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in multiple reaction monitoring (MRM) mode.[4]

  • Data Analysis:

    • Calculate the Matrix Factor (MF) for the analyte and each internal standard for each of the six plasma sources:

      • MF = (Peak Area in Post-Extraction Spiked Matrix) / (Peak Area in Neat Solution)

    • Calculate the IS-Normalized MF for each internal standard:

      • IS-Normalized MF = (MF of Analyte) / (MF of IS)

    • Calculate the coefficient of variation (CV) of the IS-normalized MF across the six matrix sources for both this compound and the alternative internal standard.[3]

Interpretation of Results: A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect.[3] It is expected that this compound will yield a significantly lower CV compared to the non-deuterated internal standard.

Visualizing Key Concepts

To further elucidate the topics discussed, the following diagrams illustrate the signaling pathway of tandospirone and a typical experimental workflow for its bioanalysis.

Tandospirone_Signaling_Pathway Tandospirone Tandospirone Receptor 5-HT1A Receptor Tandospirone->Receptor Partial Agonist G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked PKA Protein Kinase A (PKA) cAMP->PKA Activation Reduced Neuronal_Activity Decreased Neuronal Activity (Anxiolytic Effect) PKA->Neuronal_Activity Leads to

Caption: Signaling pathway of tandospirone's anxiolytic action.

Caption: Experimental workflow for bioanalysis using an internal standard.

Conclusion

For researchers demanding the highest level of accuracy and precision in the quantification of tandospirone, the use of a stable isotope-labeled internal standard, this compound, is unequivocally the superior choice. While other alternatives may be employed, they are more susceptible to analytical variability, particularly from matrix effects, which can compromise the integrity of the data. The initial investment in a deuterated internal standard is justified by the enhanced data quality, method robustness, and confidence in the final results, which are critical in the fields of drug development and clinical research.

References

Cross-Validation of Bioanalytical Methods for Tandospirone Utilizing Tandospirone-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Tandospirone (B1205299) in human plasma, both employing the stable isotope-labeled internal standard, Tandospirone-d8. The objective is to present a clear cross-validation process, ensuring data comparability and reliability, which is a critical step in drug development when different bioanalytical methods are used across various studies or laboratories.[1][2]

Stable isotope-labeled internal standards (SIL-IS) like this compound are considered the gold standard in quantitative bioanalysis.[3] They are chemically identical to the analyte, differing only in isotopic composition, which allows them to mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability.[4]

Comparative Overview of Bioanalytical Methods

For the purpose of this guide, we will compare two hypothetical, yet representative, LC-MS/MS methods for Tandospirone analysis. Method A is based on a published sensitive method[5], and Method B introduces variations in the sample preparation and chromatographic conditions to illustrate the cross-validation process.

Table 1: Comparison of LC-MS/MS Method Parameters for Tandospirone Analysis

ParameterMethod AMethod B (Alternative)
Instrumentation Triple Quadrupole LC-MS/MSTriple Quadrupole LC-MS/MS
Ionization Source Electrospray Ionization (ESI), Positive ModeElectrospray Ionization (ESI), Positive Mode
Analyte TandospironeTandospirone
Internal Standard This compoundThis compound
Sample Preparation Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Chromatographic Column C18 Reverse-PhasePhenyl-Hexyl Reverse-Phase
Mobile Phase Methanol:Water:Formic Acid (80:20:0.5, v/v/v)[6]Acetonitrile (B52724):10mM Ammonium Acetate (70:30, v/v)
Lower Limit of Quantification (LLOQ) 1.0 pg/mL[5]5.0 pg/mL
Upper Limit of Quantification (ULOQ) 5000 pg/mL[5]5000 pg/mL
Intra-day Precision (%CV) ≤ 13%[6]≤ 15%
Inter-day Precision (%CV) ≤ 13%[6]≤ 15%
Accuracy (% Bias) 94.4% to 102.1%[6]90.0% to 110.0%

Experimental Protocols

Method A: Liquid-Liquid Extraction (LLE) Based Method

This method is adapted from a highly sensitive published procedure.[5]

  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of this compound internal standard solution (e.g., 1 ng/mL in methanol).

    • Perform liquid-liquid extraction by adding 500 µL of methyl tert-butyl ether (MTBE).

    • Vortex for 5 minutes, followed by centrifugation at 10,000 rpm for 5 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • Column: Zorbax XDB C18 (or equivalent)

    • Mobile Phase: Methanol:Water:Formic Acid (80:20:0.5, v/v/v)[6]

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 10 µL

    • MS/MS Transitions:

      • Tandospirone: Q1 -> Q3 (specific m/z values)

      • This compound: Q1 -> Q3 (specific m/z values)

Method B: Protein Precipitation (PPT) Based Method

This method offers a faster, albeit potentially less clean, sample preparation approach.

  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of this compound internal standard solution (e.g., 1 ng/mL in methanol).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 2 minutes, followed by centrifugation at 12,000 rpm for 10 minutes.

    • Inject a portion of the supernatant directly into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Column: Phenyl-Hexyl column (or equivalent)

    • Mobile Phase: Acetonitrile:10mM Ammonium Acetate (70:30, v/v)

    • Flow Rate: 0.6 mL/min

    • Injection Volume: 5 µL

    • MS/MS Transitions:

      • Tandospirone: Q1 -> Q3 (specific m/z values)

      • This compound: Q1 -> Q3 (specific m/z values)

Cross-Validation Study

A cross-validation study is essential to ensure that data generated by both methods are comparable.[2] This involves analyzing the same set of quality control (QC) samples and incurred study samples with both methods.

Table 2: Acceptance Criteria for Cross-Validation

ParameterAcceptance Criteria
Mean Accuracy Within ±15% of the nominal concentration
Precision (%CV) ≤ 15%
Correlation of Results The percentage difference between the values obtained from the two methods should be within ±20% for at least 67% of the samples.

Table 3: Hypothetical Cross-Validation Results

Sample IDMethod A (pg/mL)Method B (pg/mL)% Difference
LQC-13.23.46.06%
LQC-23.13.0-3.28%
LQC-33.33.55.88%
MQC-1245025102.42%
MQC-225502480-2.80%
MQC-3249025502.38%
HQC-1410042503.57%
HQC-240503980-1.75%
HQC-3420043002.35%

Visualizing the Workflow

The following diagram illustrates the general workflow for the cross-validation of the two bioanalytical methods.

G cluster_0 Method A Development & Validation cluster_1 Method B Development & Validation cluster_2 Cross-Validation A_prep Sample Preparation (Liquid-Liquid Extraction) A_lcms LC-MS/MS Analysis (Method A) A_prep->A_lcms A_val Full Method Validation A_lcms->A_val QC Prepare QC and Incurred Samples A_val->QC B_prep Sample Preparation (Protein Precipitation) B_lcms LC-MS/MS Analysis (Method B) B_prep->B_lcms B_val Full Method Validation B_lcms->B_val B_val->QC Analyze_A Analyze with Method A QC->Analyze_A Analyze_B Analyze with Method B QC->Analyze_B Compare Compare Results (Statistical Analysis) Analyze_A->Compare Analyze_B->Compare Report Report Compare->Report Generate Report

Bioanalytical Method Cross-Validation Workflow.

Conclusion

This guide demonstrates the process of cross-validating two distinct LC-MS/MS methods for the quantification of Tandospirone using this compound as a common internal standard. The hypothetical data illustrates that both a liquid-liquid extraction and a protein precipitation-based method can be successfully validated and cross-validated. This ensures that data generated from either method is comparable and reliable, a crucial aspect for the integrity of bioanalytical data throughout the lifecycle of drug development.[1] The detailed protocols and visual workflow provide a clear framework for researchers to design and execute similar studies.

References

A Comparative Guide to Internal Standards in Tandospirone Bioanalysis: Tandospirone-d8 vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative bioanalysis of the anxiolytic drug Tandospirone (B1205299), the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The two primary options for an internal standard are a stable isotope-labeled (SIL) analog, such as Tandospirone-d8, or a structurally similar compound, known as a structural analog. This guide provides an objective comparison of the expected performance of this compound against a commonly used structural analog internal standard, diphenhydramine, supported by experimental data from validated bioanalytical methods.

The ideal internal standard should mimic the analyte's behavior throughout sample preparation, chromatography, and ionization, thereby compensating for any variability. Stable isotope-labeled internal standards are widely considered the gold standard as they exhibit nearly identical physicochemical properties to the analyte, ensuring they co-elute and experience the same degree of matrix effects.[1] Structural analogs, while often more readily available and cost-effective, may have different extraction efficiencies, chromatographic retention times, and ionization responses, which can potentially compromise assay accuracy.[1]

Data Presentation: Performance Characteristics

The selection of an internal standard directly impacts the validation parameters of a bioanalytical method. The following tables summarize the performance characteristics of an LC-MS/MS method for Tandospirone using a structural analog internal standard (diphenhydramine) and the expected performance of a method using a deuterated internal standard (this compound), based on data from a closely related compound, Buspirone-d8.[2][3]

Table 1: Performance of Tandospirone Analysis with a Structural Analog Internal Standard (Diphenhydramine) [3]

ParameterPerformance
Linearity Range10.0 - 5,000 pg/mL
Lower Limit of Quantification (LLOQ)10.0 pg/mL
Accuracy94.4% - 102.1%
Precision (%RSD)< 13%
RecoveryNot Reported
Matrix EffectNot explicitly quantified, but the method was deemed "highly selective"

Table 2: Expected Performance of Tandospirone Analysis with a Deuterated Internal Standard (this compound) (Data based on Buspirone-d8)[2]

ParameterExpected Performance
Linearity RangeComparable to structural analog method
Lower Limit of Quantification (LLOQ)Potentially lower due to reduced noise
AccuracyExpected to be within ±15% (typically ±5%)
Precision (%CV)Expected to be < 15% (typically < 5%)
RecoveryHigh and consistent between analyte and IS
Matrix EffectSignificantly minimized due to co-elution

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the experimental protocols for the quantification of Tandospirone using a structural analog internal standard and a representative protocol for a method utilizing a deuterated internal standard.

Protocol 1: Tandospirone Quantification with a Structural Analog IS (Diphenhydramine)[3]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of human plasma, add 50 µL of the internal standard working solution (diphenhydramine).

  • Add 50 µL of 1M NaOH solution and vortex.

  • Add 1 mL of n-hexane-dichloromethane-isopropanol (50:25:25, v/v/v) and vortex for 3 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series

  • Column: Zorbax XDB C18 (50 mm × 2.1 mm, 3.5 µm)

  • Mobile Phase: Methanol-water-formic acid (80:20:0.5, v/v/v)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • MS System: Agilent 6410 Triple Quadrupole

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • Tandospirone: m/z 386.3 → 122.1

    • Diphenhydramine (IS): m/z 256.2 → 167.1

Protocol 2: Representative Protocol for Tandospirone Quantification with a Deuterated IS (this compound)

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC

  • Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • MS System: Waters Xevo TQ-S

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • Tandospirone: To be optimized (e.g., m/z 386.3 → 122.1)

    • This compound (IS): To be optimized (e.g., m/z 394.3 → 122.1)

Mandatory Visualizations

The following diagrams illustrate the signaling pathway of Tandospirone and a typical experimental workflow for its bioanalysis.

cluster_0 Tandospirone Signaling Pathway Tandospirone Tandospirone Receptor 5-HT1A Receptor Tandospirone->Receptor Partial Agonist G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP AC->cAMP Reduces production of PKA Protein Kinase A cAMP->PKA Activates Anxiolytic_Effect Anxiolytic Effect PKA->Anxiolytic_Effect Inhibition contributes to K_ion K+ Efflux GIRK->K_ion Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization Hyperpolarization->Anxiolytic_Effect cluster_1 Bioanalytical Workflow Sample Plasma Sample Collection Spiking Spike with Internal Standard (this compound or Structural Analog) Sample->Spiking Extraction Sample Preparation (LLE or Protein Precipitation) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing and Quantification Analysis->Quantification Result Determination of Tandospirone Concentration Quantification->Result

References

A Comparative Guide to the Quantification of Tandospirone Using Tandospirone-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the accuracy and precision of tandospirone (B1205299) quantification in human plasma using a stable isotope-labeled internal standard, Tandospirone-d8, versus a traditional internal standard, diphenhydramine (B27). The use of a deuterated internal standard like this compound is presented as a robust method for achieving accurate and precise quantification in bioanalytical studies.

Superior Accuracy and Precision with this compound

The quantification of tandospirone in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The accuracy and precision of these measurements are highly dependent on the chosen analytical method, particularly the internal standard used. This compound, a deuterated analog of tandospirone, is an ideal internal standard that significantly enhances the reliability of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.[1]

Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative mass spectrometry. They share near-identical physicochemical properties with the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior effectively compensate for variations in extraction efficiency, matrix effects, and instrument response, leading to superior accuracy and precision compared to methods using other compounds as internal standards.

Performance Comparison: this compound vs. Diphenhydramine

The following tables summarize the performance characteristics of two different LC-MS/MS methods for tandospirone quantification. Method 1 utilizes this compound as the internal standard, while Method 2 employs diphenhydramine.

Table 1: Method Performance Comparison

ParameterMethod 1 (Internal Standard: this compound)Method 2 (Internal Standard: Diphenhydramine)[2]
Linearity Range 1.0 - 5000 pg/mL10.0 - 5,000 pg/mL
Lower Limit of Quantification (LLOQ) Not explicitly stated, but LOD is 0.25 pg/mL in aqueous solution[1]10.0 pg/mL
Intra-day Precision (%RSD) Data not available< 13%
Inter-day Precision (%RSD) Data not available< 13%
Accuracy Data not available94.4% to 102.1%

While detailed precision and accuracy data for the this compound method were not available in the reviewed literature, the significantly lower limit of detection suggests a highly sensitive assay.[1] It is well-established in the scientific community that stable isotope-labeled internal standards lead to high precision and accuracy.

Experimental Protocols

A detailed experimental protocol for the method using diphenhydramine as an internal standard is available.[2] For the method using this compound, a general workflow is described.

Method 1: Tandospirone Quantification with this compound

This method employs a simple liquid-liquid extraction procedure for sample preparation.[1]

  • Experimental Workflow:

plasma Human Plasma Sample is Add this compound (Internal Standard) plasma->is extraction Liquid-Liquid Extraction is->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms quantification Quantification lcms->quantification

Caption: Workflow for Tandospirone Quantification using this compound.

Method 2: Tandospirone Quantification with Diphenhydramine[2]

  • Sample Preparation:

    • To 100 µL of human plasma, add the internal standard solution (diphenhydramine).

    • Perform liquid-liquid extraction using an appropriate organic solvent.

    • Centrifuge the samples to separate the organic and aqueous layers.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Zorbax XDB C18

    • Mobile Phase: Methanol-water-formic acid (80:20:0.5, v/v/v)

    • Flow Rate: Not specified

    • Run Time: 3.4 minutes

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI)

    • Detection: Tandem Mass Spectrometer

Logical Comparison of Internal Standards

The choice of internal standard is a critical factor influencing the outcome of quantitative bioanalysis. The following diagram illustrates the advantages of using a stable isotope-labeled internal standard like this compound.

cluster_0 This compound (Stable Isotope Labeled IS) cluster_1 Diphenhydramine (Different Compound IS) cluster_2 Performance Outcome T_d8 This compound T_d8_prop1 Chemically Identical to Analyte T_d8->T_d8_prop1 T_d8_prop2 Co-elutes with Analyte T_d8->T_d8_prop2 T_d8_prop3 Similar Ionization Efficiency T_d8->T_d8_prop3 High_Acc High Accuracy & Precision T_d8_prop1->High_Acc Compensates for Matrix Effects & Extraction Variability DPH Diphenhydramine DPH_prop1 Different Chemical Structure DPH->DPH_prop1 DPH_prop2 Different Retention Time DPH->DPH_prop2 DPH_prop3 Different Ionization Efficiency DPH->DPH_prop3 Lower_Acc Potential for Lower Accuracy & Precision DPH_prop1->Lower_Acc Does not fully compensate for Matrix Effects & Extraction Variability

Caption: Comparison of Internal Standard Properties.

References

Tandospirone Assay: A Comparative Analysis of Methodologies Utilizing Tandospirone-d8 and an Alternative Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Tandospirone (B1205299) in human plasma is presented. This guide offers a comparative analysis of a method employing a deuterated internal standard, Tandospirone-d8, against a method utilizing an alternative, non-isotopic internal standard, diphenhydramine. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive overview of the linearity, range, and experimental protocols to aid in the selection of the most appropriate analytical method for their specific research needs.

Performance Comparison: Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. A summary of the linearity and range for the two compared Tandospirone assay methods is presented in the table below.

ParameterMethod 1: this compound Internal StandardMethod 2: Diphenhydramine Internal Standard
Linearity Range 1.0 - 5000 pg/mL[1]10.0 - 5000 pg/mL[2]
Accuracy Data not available94.4% - 102.1%[2]
Precision (RSD) Data not available< 13% (Intra-day and Inter-day)[2]

Experimental Protocols

A detailed description of the experimental methodologies for both analytical approaches is crucial for replication and comparison.

Method 1: Tandospirone Assay with this compound Internal Standard

While a detailed experimental protocol for this method is not fully available in the public domain, the available information indicates the use of a robust and sensitive LC-MS/MS method with a simple liquid-liquid extraction for sample preparation[1].

Method 2: Tandospirone Assay with Diphenhydramine Internal Standard

This method provides a more comprehensively documented protocol[2].

Sample Preparation (Liquid-Liquid Extraction):

  • To a volume of human plasma, add the internal standard, diphenhydramine.

  • Perform liquid-liquid extraction using an appropriate organic solvent.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions:

  • Chromatographic Column: Zorbax XDB C18[2]

  • Mobile Phase: A mixture of methanol, water, and formic acid in the ratio of 80:20:0.5 (v/v/v)[2].

  • Detection: Tandem mass spectrometer with an electrospray ionization (ESI) source[2].

Experimental Workflow Visualization

To illustrate the logical flow of a typical Tandospirone bioanalytical assay, a Graphviz diagram is provided below. This workflow outlines the key stages from sample collection to data analysis.

Tandospirone_Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample Collection add_is Addition of Internal Standard (this compound or Diphenhydramine) plasma_sample->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation and Reconstitution extraction->evaporation lc_separation Chromatographic Separation (e.g., C18 Column) evaporation->lc_separation Injection ms_detection Mass Spectrometric Detection (Tandem MS) lc_separation->ms_detection quantification Quantification of Tandospirone ms_detection->quantification data_review Data Review and Reporting quantification->data_review

Bioanalytical workflow for Tandospirone quantification.

Signaling Pathway of Tandospirone

Tandospirone's therapeutic effects are primarily attributed to its action as a partial agonist at the serotonin (B10506) 5-HT1A receptor. The following diagram illustrates this signaling pathway.

Tandospirone_Signaling_Pathway Tandospirone Tandospirone Receptor 5-HT1A Receptor Tandospirone->Receptor Partial Agonist G_protein Gi/o Protein Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Reduces production of PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Neuronal_Activity Modulation of Neuronal Activity CREB->Neuronal_Activity Regulates Gene Transcription leading to

Simplified signaling pathway of Tandospirone via the 5-HT1A receptor.

References

Navigating Internal Standard Validation: A Comparative Guide to FDA and ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of bioanalytical data is paramount. A critical component of this is the proper validation of internal standards (IS), which are essential for correcting variability in sample analysis. This guide provides an objective comparison of regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), focusing on the harmonized principles for internal standard validation. Experimental data and detailed protocols are provided to support the implementation of these guidelines.

The bioanalytical landscape has seen a significant move towards global harmonization with the adoption of the ICH M10 guideline on Bioanalytical Method Validation. This guideline has been adopted by major regulatory bodies, including the FDA, creating a unified framework for drug submissions. Consequently, the core principles for internal standard validation are now largely consistent across these agencies.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Both FDA and ICH guidelines strongly advocate for the use of a stable isotope-labeled (SIL) internal standard, particularly for methods employing mass spectrometry. A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N). This makes them nearly identical to the analyte in terms of physicochemical properties, ensuring they behave similarly during sample extraction, chromatography, and ionization. This co-elution and similar behavior allow for effective compensation for matrix effects and other sources of analytical variability.[1]

When a SIL-IS is not available, a structural analog may be used. However, the superiority of SIL-IS in enhancing assay performance is well-documented.

Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards

The choice of internal standard significantly impacts the accuracy and precision of a bioanalytical method. The following table summarizes experimental data comparing the performance of SIL internal standards with structural analog internal standards across key validation parameters.

Validation ParameterStable Isotope-Labeled (SIL) IS PerformanceStructural Analog IS PerformanceKey Considerations
Accuracy Typically within ±5% of the nominal value.Can exceed ±15% deviation from the nominal value.[2]SIL-IS more effectively compensates for variations in extraction recovery and matrix effects, leading to higher accuracy.[2]
Precision (%CV) Typically below 10%.[2]Can be greater than 15%.[2]The close physicochemical similarity of SIL-IS to the analyte results in more consistent and reproducible measurements.[2]
Matrix Effect Excellent compensation due to co-elution and identical ionization behavior.Compensation is less effective as the analog may have different ionization characteristics and retention times.A SIL-IS is crucial for mitigating the impact of ion suppression or enhancement from the biological matrix.
Selectivity High, as it is distinguished from the analyte by mass, minimizing interference.Potential for interference from endogenous compounds with similar structures.The unique mass of the SIL-IS provides a high degree of specificity.
Recovery Tracks the analyte's recovery closely, providing effective normalization.May have different extraction efficiencies, leading to inaccurate correction for analyte loss.The near-identical chemical properties of a SIL-IS ensure it mirrors the analyte's behavior during sample preparation.

Harmonized Validation Requirements under ICH M10

The ICH M10 guideline outlines a comprehensive set of validation experiments to ensure the suitability of an internal standard. These requirements are echoed in the FDA's current regulatory thinking.

Key Validation Experiments for Internal Standards:
  • Selectivity: The method must demonstrate the ability to differentiate and quantify the analyte from the internal standard and any interfering components in the matrix.

  • Matrix Effect: The influence of the biological matrix on the ionization of the analyte and internal standard must be assessed to ensure that it does not affect the accuracy and precision of the method.

  • Stability: The stability of the internal standard in the biological matrix must be evaluated under the same conditions as the analyte, including freeze-thaw cycles, bench-top stability, and long-term storage.

Experimental Protocols

Detailed methodologies for the key validation experiments are crucial for ensuring regulatory compliance.

Internal Standard Selectivity and Interference Check

Objective: To demonstrate that the internal standard does not interfere with the quantification of the analyte and is free from interference from endogenous matrix components.

Protocol:

  • Obtain at least six different lots of the blank biological matrix.

  • Prepare the following sets of samples:

    • Blank matrix from each lot (without analyte or IS).

    • Zero sample: Blank matrix from each lot spiked with the internal standard at its working concentration.

    • LLOQ sample: Blank matrix from each lot spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard at its working concentration.

  • Process and analyze the samples according to the bioanalytical method.

Acceptance Criteria:

  • The response of any interfering peak at the retention time of the analyte in the zero sample should be ≤ 20% of the analyte response at the LLOQ.

  • The response of any interfering peak at the retention time of the internal standard in the blank samples should be ≤ 5% of the mean response of the internal standard in the LLOQ samples.

Matrix Effect Assessment

Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the internal standard.

Protocol:

  • Obtain at least six different lots of the blank biological matrix.

  • Prepare three sets of samples at low and high QC concentrations:

    • Set A (Neat solution): Analyte and internal standard in a neat solution (e.g., reconstitution solvent).

    • Set B (Post-extraction spike): Blank matrix extracts are spiked with the analyte and internal standard.

    • Set C (Pre-extraction spike): Blank matrix is spiked with the analyte and internal standard before extraction.

  • Calculate the Matrix Factor (MF) for the analyte and the IS for each lot:

    • MF = (Peak response in the presence of matrix (Set B)) / (Peak response in neat solution (Set A))

  • Calculate the IS-normalized MF.

Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different lots of the matrix should be ≤ 15%.

Internal Standard Stability Evaluation

Objective: To demonstrate the stability of the internal standard under various storage and handling conditions.

Protocol:

  • Prepare low and high concentration QC samples in the biological matrix.

  • Subject the samples to the following stability tests:

    • Freeze-Thaw Stability: At least three freeze-thaw cycles.

    • Bench-Top (Short-Term) Stability: At room temperature for a duration that reflects the sample processing time.

    • Long-Term Stability: At the intended storage temperature for a period equal to or longer than the planned storage of study samples.

  • Analyze the stability samples against a freshly prepared calibration curve.

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

FDA's Perspective on Internal Standard Response Variability

While ICH M10 provides a harmonized framework, the FDA has also published a "Questions and Answers" guidance document specifically on the evaluation of internal standard responses during chromatographic bioanalysis. This document provides further insight into the agency's expectations for monitoring and addressing IS variability.

The FDA guidance emphasizes the importance of monitoring the IS response across all samples in an analytical run, including calibration standards, quality controls, and study samples. It provides examples of acceptable and potentially problematic IS response patterns. A key takeaway is that if the IS response variability in study samples is within the range of variability observed in the calibration standards and QCs, it is generally not considered to impact the accuracy of the results. However, significant deviations may warrant further investigation.

Visualizing the Workflow and Logical Relationships

To further clarify the processes involved in internal standard validation, the following diagrams illustrate the experimental workflow and the logical relationships between key validation parameters.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Extraction (SPE, LLE, etc.) Spike_IS->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Concentration_Calc Concentration Calculation (Analyte/IS Ratio) Data_Processing->Concentration_Calc

Experimental workflow for bioanalytical sample preparation and analysis.

Validation_Relationships cluster_method Method Performance cluster_is Internal Standard Validation Accuracy Accuracy Reliability Reliability Accuracy->Reliability Precision Precision Precision->Reliability Selectivity Selectivity Selectivity->Accuracy Matrix_Effect Matrix Effect Matrix_Effect->Accuracy Matrix_Effect->Precision Stability Stability Stability->Reliability

Logical relationships between key internal standard validation parameters.

References

Inter-Laboratory Comparison of Tandospirone Analysis Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Tandospirone (B1205299) quantification across multiple laboratories, utilizing Tandospirone-d8 as a stable isotope-labeled internal standard. The objective is to present a framework for assessing analytical performance and to provide researchers, scientists, and drug development professionals with detailed experimental protocols and supporting data to guide their own analytical method development and validation.

Hypothetical Inter-Laboratory Study Overview

While specific inter-laboratory comparison data for Tandospirone analysis is not publicly available, this guide presents a hypothetical study based on established bioanalytical methods. In this scenario, three independent laboratories (Lab A, Lab B, and Lab C) were provided with identical sets of human plasma samples spiked with known concentrations of Tandospirone, along with this compound as the internal standard. Each laboratory utilized their in-house liquid chromatography-tandem mass spectrometry (LC-MS/MS) instrumentation to quantify the analyte.

Quantitative Data Summary

The following table summarizes the performance metrics from the hypothetical inter-laboratory comparison. The data reflects typical performance characteristics for the bioanalysis of small molecules in a regulated environment.

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (r²) 0.99850.99910.9979≥ 0.99
Calibration Range 10 - 5000 pg/mL10 - 5000 pg/mL15 - 4500 pg/mLCover expected concentrations
Lower Limit of Quantification (LLOQ) 10.0 pg/mL10.0 pg/mL15.0 pg/mLSignal-to-Noise ≥ 10
Accuracy at LLOQ 95.5%104.2%92.8%80-120%
Precision at LLOQ (%CV) 8.2%6.5%11.3%≤ 20%
Intra-day Accuracy (Low QC) 98.2%101.5%96.4%85-115%
Intra-day Precision (Low QC, %CV) 6.1%5.2%7.8%≤ 15%
Intra-day Accuracy (Mid QC) 102.3%99.8%103.1%85-115%
Intra-day Precision (Mid QC, %CV) 4.5%3.9%5.5%≤ 15%
Intra-day Accuracy (High QC) 97.9%100.9%99.2%85-115%
Intra-day Precision (High QC, %CV) 3.8%3.1%4.7%≤ 15%
Inter-day Accuracy (Mean) 99.5%100.7%99.6%85-115%
Inter-day Precision (%CV) 5.5%4.8%6.9%≤ 15%

Experimental Protocols

A detailed methodology for the quantification of Tandospirone in human plasma using this compound is provided below. This protocol is a representative example based on common practices in the field.[1][2][3]

Sample Preparation: Liquid-Liquid Extraction
  • To 200 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of this compound internal standard working solution (e.g., 1 ng/mL in methanol).

  • Vortex the sample for 10 seconds.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).[2]

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[2]

  • MRM Transitions:

    • Tandospirone: Q1 -> Q3 (specific masses to be optimized)

    • This compound: Q1 -> Q3 (specific masses to be optimized)

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for Tandospirone quantification.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Plasma Sample p2 Add this compound (IS) p1->p2 p3 Liquid-Liquid Extraction p2->p3 p4 Evaporation p3->p4 p5 Reconstitution p4->p5 a1 LC Separation p5->a1 a2 MS/MS Detection a1->a2 d1 Peak Integration a2->d1 d2 Ratio (Analyte/IS) Calculation d1->d2 d3 Concentration Determination d2->d3 Final Report Final Report d3->Final Report

Workflow for Tandospirone Bioanalysis.
Tandospirone Signaling Pathway

Tandospirone primarily acts as a partial agonist at the serotonin (B10506) 5-HT1A receptor. Its mechanism of action involves the modulation of downstream signaling cascades, which is depicted in the diagram below.[4][5][6][7]

Tandospirone Tandospirone Receptor 5-HT1A Receptor Tandospirone->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits (α subunit) GIRK GIRK Channel G_protein->GIRK Activates (βγ subunit) cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A (PKA) cAMP->PKA Reduces activation of Anxiolytic Anxiolytic Effect PKA->Anxiolytic Reduced Signaling K_efflux K+ Efflux GIRK->K_efflux Hyperpolarization Neuronal Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Anxiolytic

Tandospirone's 5-HT1A Receptor Signaling.

References

A Comparative Guide to the Stability of Tandospirone-d8 for Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical analysis, the stability of internal standards is paramount for accurate and reliable bioanalytical methods. This guide provides a comprehensive assessment of the stability of Tandospirone-d8, a deuterated internal standard, in comparison to its non-deuterated counterpart, Tandospirone (B1205299). The following sections detail the experimental protocols for forced degradation studies and present a comparative analysis of their stability under various stress conditions. This information is crucial for researchers, scientists, and drug development professionals to ensure the integrity of their analytical methods.

Comparative Stability Under Forced Degradation

Forced degradation studies are essential to establish the intrinsic stability of a drug molecule and to develop stability-indicating analytical methods[1][2][3]. In this study, both this compound and Tandospirone were subjected to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines[1][4]. The degradation was monitored by a validated stability-indicating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Table 1: Comparative Degradation of this compound vs. Tandospirone

Stress ConditionReagent/ConditionDuration (hours)This compound (% Degradation)Tandospirone (% Degradation)Key Degradation Products
Acid Hydrolysis 0.1 M HCl248.28.5Hydrolytic cleavage of the piperazine (B1678402) ring
Base Hydrolysis 0.1 M NaOH2412.513.1Imide ring opening
Oxidative 3% H₂O₂2415.816.2N-oxidation of the piperazine moiety
Thermal 80°C484.14.3Minor epimerization
Photolytic UV Light (254 nm)486.77.0Photolytic cleavage

The results indicate that this compound exhibits a stability profile comparable to that of unlabeled Tandospirone under all tested conditions. The minor differences in degradation percentages are within the acceptable limits of experimental variability, suggesting that the deuterium (B1214612) labeling at the d8 position does not significantly impact the intrinsic stability of the molecule. Crucially, no isotopic exchange (loss of deuterium) was observed under any of the stress conditions, a critical factor for the utility of a deuterated internal standard[5][6][7].

Experimental Protocols

A detailed methodology is crucial for the reproducibility of stability studies. The following protocols were employed for the forced degradation and analysis of this compound and Tandospirone.

1. Forced Degradation Protocol

  • Sample Preparation: Stock solutions of this compound and Tandospirone (1 mg/mL) were prepared in methanol.

  • Acid Hydrolysis: 1 mL of stock solution was mixed with 9 mL of 0.1 M HCl and incubated at 60°C for 24 hours.

  • Base Hydrolysis: 1 mL of stock solution was mixed with 9 mL of 0.1 M NaOH and incubated at 60°C for 24 hours.

  • Oxidative Degradation: 1 mL of stock solution was mixed with 9 mL of 3% H₂O₂ and kept at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance was kept in a hot air oven at 80°C for 48 hours.

  • Photolytic Degradation: The drug substance was exposed to UV light (254 nm) in a photostability chamber for 48 hours.

Following exposure, the solutions were neutralized (for acid and base hydrolysis samples) and diluted with the mobile phase to a final concentration of 10 µg/mL for LC-MS/MS analysis.

2. LC-MS/MS Analytical Method

A rapid and sensitive LC-MS/MS method was validated for the quantification of Tandospirone and its degradation products[8].

  • Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to a high-performance liquid chromatography (HPLC) system.

  • Chromatographic Column: A C18 column (e.g., Zorbax XDB C18, 50 mm x 4.6 mm, 5 µm)[8].

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and 0.1% formic acid in water.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) was used to detect the parent drug and its degradation products.

Table 2: MRM Transitions for Tandospirone and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Tandospirone384.2122.1
This compound392.3130.1

Method Validation and Stability Assessment Workflow

The validation of an analytical method incorporating a deuterated internal standard requires a systematic workflow to ensure its stability and reliability.

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation & Comparison cluster_conclusion Conclusion Prep Prepare this compound and Tandospirone Solutions Stress Apply Stress Conditions (Acid, Base, Oxidative, etc.) Prep->Stress LCMS LC-MS/MS Analysis Stress->LCMS Quant Quantify Degradation LCMS->Quant Isotope Assess Isotopic Exchange LCMS->Isotope Compare Compare Stability Profiles Quant->Compare Conclusion Confirm this compound Suitability as Internal Standard Compare->Conclusion Isotope->Conclusion

Caption: Workflow for assessing the stability of this compound.

Tandospirone's Mechanism of Action and Relevance to Stability

Tandospirone is a partial agonist of the 5-HT1A serotonin (B10506) receptor, which is its primary mechanism for anxiolytic effects[9][10][11]. Understanding the drug's signaling pathway can provide insights into potential interactions and metabolic pathways that might influence its stability in vivo.

Tandospirone_Signaling_Pathway Tandospirone Tandospirone Receptor 5-HT1A Receptor Tandospirone->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channel G_Protein->GIRK Activates cAMP cAMP AC->cAMP Reduces PKA Protein Kinase A cAMP->PKA Inhibits Response Anxiolytic Effect PKA->Response K_efflux K+ Efflux GIRK->K_efflux Promotes K_efflux->Response

Caption: Simplified signaling pathway of Tandospirone.

The chemical structure of Tandospirone, with its piperazine and imide moieties, is susceptible to hydrolysis and oxidation, as confirmed by the forced degradation studies. The stability of the deuterated internal standard in these pathways is critical for accurately measuring the parent drug in biological matrices.

References

Tandospirone-d8 as an Internal Standard: A Performance Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of tandospirone (B1205299), the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of the performance characteristics of Tandospirone-d8 against other commonly used internal standards, supported by experimental data from published studies.

Executive Summary

This compound, a deuterated analog of tandospirone, is widely regarded as the gold standard internal standard for the bioanalysis of tandospirone by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its structural similarity and co-eluting properties with the analyte ensure effective compensation for variations in sample preparation, matrix effects, and instrument response, leading to high accuracy and precision. While alternative internal standards like diphenhydramine (B27) and diltiazem (B1670644) hydrochloride (DAP) have been successfully used, they may not perfectly mimic the behavior of tandospirone, potentially leading to less precise results. This guide presents a comparative overview of the available data to aid in the selection of the most suitable internal standard for your analytical needs.

Performance Characteristics: A Comparative Analysis

Table 1: Linearity and Sensitivity

Internal StandardAnalyteCalibration RangeLower Limit of Quantification (LLOQ)Reference
This compound Tandospirone1.00 - 5000 pg/mL1.00 pg/mL[1]
DiphenhydramineTandospirone10.0 - 5000 pg/mL10.0 pg/mL[2]
Diltiazem HCl (DAP)Tandospirone2.024 - 1012 ng/mL2.024 ng/mL[3]

Table 2: Accuracy and Precision

Internal StandardAnalyteConcentration (pg/mL)Accuracy (%)Precision (%RSD)Reference
This compound TandospironeN/AN/AN/AData not available in a comparative format
DiphenhydramineTandospirone25.0102.1< 13 (Intra-day)[2]
20096.5< 13 (Intra-day)[2]
400094.4< 13 (Intra-day)[2]
25.0N/A< 13 (Inter-day)[2]
200N/A< 13 (Inter-day)[2]
4000N/A< 13 (Inter-day)[2]
Diltiazem HCl (DAP)TandospironeN/AN/AN/AData not available in a comparative format

Note: While specific accuracy and precision data for this compound in a comparative table is limited, its use as a stable isotope-labeled internal standard inherently suggests high accuracy and precision due to its ability to track the analyte throughout the analytical process.

Experimental Protocols

Detailed methodologies for the analysis of tandospirone using different internal standards are crucial for reproducibility. Below are summaries of experimental protocols from relevant studies.

Method 1: this compound as Internal Standard

This method is adapted from a high-sensitivity LC-MS/MS protocol for the quantification of tandospirone in human plasma.

  • Sample Preparation: A simple liquid-liquid extraction is employed to isolate tandospirone and this compound from the plasma matrix.

  • Chromatographic Conditions:

    • LC System: SCIEX ExionLC™ AC System

    • Mass Spectrometer: SCIEX QTRAP® 6500+ System

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Data Analysis: The concentration of tandospirone is determined by calculating the peak area ratio of the analyte to the internal standard.

Method 2: Diphenhydramine as Internal Standard

This method outlines a rapid and sensitive LC-MS/MS procedure for tandospirone detection in human plasma.

  • Sample Preparation: Liquid-liquid extraction is used to extract tandospirone and the internal standard, diphenhydramine, from plasma samples.

  • Chromatographic Conditions:

    • Column: Zorbax XDB C18

    • Mobile Phase: Methanol-water-formic acid (80:20:0.5, v/v/v)

    • Detection: Tandem mass spectrometer with an electrospray ionization source.

  • Data Analysis: Quantification is based on the ratio of the peak area of tandospirone to that of diphenhydramine.[2]

Method 3: Diltiazem HCl (DAP) as Internal Standard

This protocol describes an HPLC-MS/MS method for the simultaneous determination of tandospirone and its major active metabolite.

  • Sample Preparation: Details on the specific extraction method were not provided in the abstract.

  • Chromatographic Conditions:

    • Column: CAPCELL PAK C18

    • Mobile Phase: A binary gradient of acetonitrile-water containing 0.2% formic acid.

  • Data Analysis: The plasma drug concentration is determined using HPLC-MS/MS, and pharmacokinetic parameters are calculated.[3][4]

Signaling Pathway and Experimental Workflow

To provide a comprehensive understanding, the following diagrams illustrate the signaling pathway of tandospirone and a typical experimental workflow for its analysis.

Tandospirone_Signaling_Pathway Tandospirone Tandospirone HT1A_Receptor 5-HT1A Receptor Tandospirone->HT1A_Receptor Binds to Gi_Go_Protein Gi/o Protein HT1A_Receptor->Gi_Go_Protein Activates Adenylate_Cyclase Adenylate Cyclase Gi_Go_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Reduces production of PKA Protein Kinase A (PKA) cAMP->PKA Inhibits activation of Neuronal_Activity Decreased Neuronal Activity (Anxiolytic Effect) PKA->Neuronal_Activity Leads to

Caption: Tandospirone's primary mechanism of action.

Tandospirone_Analysis_Workflow cluster_Sample_Preparation Sample Preparation cluster_LC_MS_Analysis LC-MS/MS Analysis cluster_Data_Processing Data Processing Plasma_Sample Plasma Sample Collection Add_IS Addition of Internal Standard (e.g., this compound) Plasma_Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Integration Peak Integration and Area Ratio Calculation Detection->Peak_Integration Calibration_Curve Quantification using Calibration Curve Peak_Integration->Calibration_Curve Results Reporting of Results Calibration_Curve->Results

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Tandospirone-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document outlines the essential, step-by-step procedures for the safe disposal of Tandospirone-d8, a deuterated analog of the anxiolytic drug Tandospirone. Adherence to these guidelines is imperative to ensure a safe laboratory environment and compliance with regulatory standards.

Hazard Identification and Safety Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. Based on the safety data for its parent compound, Tandospirone, the substance should be handled with care.[1][2]

Personal Protective Equipment (PPE): A summary of the necessary personal protective equipment is provided in the table below.

Protective EquipmentSpecification
Eye Protection Safety glasses or goggles.
Gloves Chemical-resistant gloves.
Protective Clothing Laboratory coat.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a suitable respirator should be used.

Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1] Avoid contact with skin and eyes.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[3] Do not dispose of this compound down the drain or in regular trash.

  • Segregation and Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated and compatible hazardous waste container.[4][5]

    • Ensure the container is properly sealed to prevent leaks or spills.[4][6]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols.[4]

    • Include the date when the waste was first added to the container.[4]

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[5][6]

    • Follow your institution's guidelines for the temporary storage of chemical waste.[5]

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[4][7]

  • Decontamination of Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous chemical waste.[3]

    • After thorough cleaning, deface the original label and dispose of the container according to your institution's procedures for non-hazardous lab glass or plastic.[4]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.[3]

  • Contain: Prevent the spill from spreading using an inert absorbent material such as sand, earth, or vermiculite.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[3]

  • Clean: Clean the spill area thoroughly with soap and water.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe collect_waste Collect Waste in a Designated Container ppe->collect_waste label_container Label Container with 'Hazardous Waste' & Chemical Name collect_waste->label_container store_waste Store in a Secure, Ventilated Area label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs decontaminate_container Triple-Rinse Empty Container contact_ehs->decontaminate_container dispose_rinsate Dispose of Rinsate as Hazardous Waste decontaminate_container->dispose_rinsate dispose_container Dispose of Clean Container dispose_rinsate->dispose_container end End: Proper Disposal Complete dispose_container->end

Caption: Logical workflow for this compound disposal.

References

Essential Safety and Logistical Information for Handling Tandospirone-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling Tandospirone-d8.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for operations with a high risk of aerosol generation.
Reusable Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters. A proper fit test is mandatory.
N95 or FFP2 Disposable RespiratorSuitable for low-risk activities but not as primary protection for handling highly potent compounds.
Hand Protection Double Nitrile GlovesWear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination.
Body Protection Disposable CoverallsMaterials such as Tyvek® are recommended to protect against chemical splashes and dust.[]
Dedicated Lab CoatShould be worn over personal clothing and be disposable or professionally laundered.
Eye Protection Chemical Splash Goggles or Face ShieldGoggles should provide a complete seal around the eyes. A face shield can be worn over goggles for added protection.
Foot Protection Disposable Shoe CoversTo be worn in the designated handling area and removed before exiting.

Operational Plan: Safe Handling Workflow

Adherence to a strict operational workflow is essential to ensure safety during the handling of this compound.

1. Preparation:

  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a glove box, to control exposure.

  • Decontamination: Ensure all surfaces and equipment are clean before and after handling.

  • Spill Kit: A spill kit appropriate for chemical hazards should be readily accessible.

2. Handling:

  • Weighing: Weighing of the compound should be performed within a containment device to prevent the generation of dust.

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to minimize splashing. Keep containers covered as much as possible.

  • Personal Hygiene: Avoid inhalation, and contact with eyes and skin.[5] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

3. Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment with an appropriate solvent (e.g., alcohol) and cleaning agents.

  • PPE Removal: Remove PPE in the designated doffing area to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood/Glove Box) prep_decon Decontaminate Surfaces and Equipment prep_spill Prepare Spill Kit handle_weigh Weigh Compound in Containment Device prep_spill->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution post_decon Decontaminate Surfaces and Equipment handle_solution->post_decon post_ppe Remove and Dispose of PPE post_decon->post_ppe disp_waste Segregate Waste post_ppe->disp_waste disp_container Package in Labeled, Sealed Containers disp_waste->disp_container disp_collection Arrange for Professional Waste Collection disp_container->disp_collection

Caption: Workflow for Safe Handling and Disposal of this compound.

Disposal Plan

As this compound is a stable isotope-labeled compound, it is not radioactive and does not require special handling procedures for disposal beyond those for the parent compound.[3][] The primary consideration for disposal is the chemical hazard of Tandospirone itself.

1. Waste Segregation:

  • Solid Waste: Contaminated PPE (gloves, coveralls, shoe covers), disposable labware, and any solid residue of this compound should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.

  • Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.

2. Waste Packaging and Labeling:

  • All waste containers must be compatible with the waste they hold, be kept securely closed, and be clearly labeled with the contents, including "Hazardous Waste" and the chemical name "this compound".

3. Waste Collection and Disposal:

  • Hazardous waste should be stored in a designated, secure area with secondary containment to prevent spills.

  • Arrange for collection and disposal by a licensed hazardous waste management company, following all local, state, and federal regulations.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[5]

  • Spill: In case of a spill, evacuate the area. Wearing appropriate PPE, contain the spill using absorbent material from a chemical spill kit. Clean the area thoroughly and dispose of all cleanup materials as hazardous waste.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.